2-Amino-5-iodonicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-5-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJZAMUIUDIMNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694766 | |
| Record name | 2-Amino-5-iodopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54400-30-5 | |
| Record name | 2-Amino-5-iodopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 2-Amino-5-iodonicotinic Acid
Abstract
2-Amino-5-iodonicotinic acid is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique trifunctional nature—comprising a carboxylic acid, an amino group, and an iodine atom on a pyridine scaffold—offers versatile handles for molecular elaboration. The iodine atom, in particular, serves as a crucial linchpin for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. This guide provides an in-depth technical overview of the primary synthetic strategies for preparing this valuable intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale governing procedural choices. We will primarily explore the direct electrophilic iodination of 2-aminonicotinic acid, a convergent and efficient approach, while also considering alternative, multi-step pathways.
Strategic Overview: Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The most straightforward approach involves the direct functionalization of a readily available precursor, 2-aminonicotinic acid, via an electrophilic iodination reaction. This strategy is attractive due to its atom economy and convergence. Alternative routes might involve the construction of the pyridine ring with the substituents already in place or the late-stage introduction of the amino group onto an iodo-nicotinic acid framework.
A Technical Guide to the Chemical Properties and Applications of 2-Amino-5-iodonicotinic Acid
Introduction
2-Amino-5-iodonicotinic acid (CAS No. 54400-30-5) is a trifunctional heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a derivative of nicotinic acid (Vitamin B3), it possesses a pyridine core substituted with an amino group, a carboxylic acid, and an iodine atom. This unique arrangement of functional groups makes it an exceptionally versatile building block for organic synthesis. The amino group acts as a powerful directing group and a site for derivatization, the carboxylic acid provides a handle for forming amides and esters, and the iodine atom serves as a prime site for transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Section 1: Physicochemical and Structural Properties
The distinct functionalities of this compound dictate its physical and chemical behavior. The presence of both an acidic carboxyl group and a basic amino group makes the molecule zwitterionic in nature under certain pH conditions.
Causality Behind Properties:
-
High Melting Point: The potential for strong intermolecular hydrogen bonding between the carboxylic acid and amino groups, as well as π-stacking of the pyridine rings, results in a stable crystal lattice requiring significant energy to disrupt.
-
Solubility: While the polar functional groups suggest solubility in polar solvents, the overall rigid, aromatic structure can limit this. Solubility is typically low in non-polar organic solvents but can be increased in acidic or basic aqueous solutions where the corresponding salt is formed.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 54400-30-5 | [1][2] |
| Molecular Formula | C₆H₅IN₂O₂ | |
| Molecular Weight | 264.02 g/mol | [1] |
| Appearance | Solid (typically brown or off-white) | [3] |
| SMILES | O=C(O)C1=C(N)N=CC(I)=C1 | [1] |
| InChI Key | XEJZAMUIUDIMNL-UHFFFAOYSA-N |[1] |
Section 2: Spectroscopic Profile
Spectroscopic analysis is critical for confirming the structure and purity of this compound. Below are the expected characteristics for major spectroscopic techniques.
Expert Insight: The interpretation of the NMR spectrum is key. In the ¹H NMR, the pyridine ring protons are distinct. The proton at C6 will be a doublet, coupled to the proton at C4. The proton at C4 will appear as a doublet as well. The chemical shifts are influenced by the electronic effects of all three substituents. The amino protons often appear as a broad singlet, and the carboxylic acid proton is also a broad singlet, often exchanging with trace water in the solvent.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Characteristics |
|---|---|---|
| ¹H NMR | Aromatic Protons | Two signals in the aromatic region (~7.5-8.5 ppm), appearing as doublets. |
| Amine Protons | A broad singlet (exchangeable with D₂O) for the -NH₂ group. | |
| Carboxyl Proton | A broad singlet (exchangeable with D₂O) for the -COOH group, typically >10 ppm. | |
| ¹³C NMR | Aromatic Carbons | Six distinct signals, with the carbon bearing the iodine (C5) showing a characteristic low-field shift. |
| Carbonyl Carbon | A signal in the range of 165-175 ppm for the carboxylic acid. | |
| IR Spectroscopy | O-H Stretch | A broad absorption band from 2500-3300 cm⁻¹ (carboxylic acid). |
| N-H Stretch | Two medium bands around 3300-3500 cm⁻¹ (primary amine). | |
| C=O Stretch | A strong, sharp absorption band around 1680-1710 cm⁻¹ (conjugated carboxylic acid). |
| Mass Spectrometry | Molecular Ion (M⁺) | A distinct peak at m/z = 264, corresponding to the molecular weight. The isotopic pattern of iodine is not significant as it is monoisotopic (¹²⁷I). |
Section 3: Synthesis and Purification
The most direct and efficient synthesis of this compound involves the electrophilic iodination of the readily available precursor, 2-aminonicotinic acid.
Causality Behind Experimental Choices: The choice of N-Iodosuccinimide (NIS) as the iodinating agent is strategic. NIS is an easy-to-handle, solid source of electrophilic iodine (I⁺). The reaction is performed in an acid, like acetic acid, which protonates the pyridine nitrogen, further activating the ring towards electrophilic substitution. The amino group at the C2 position is a strong ortho-, para-director, making the C5 position highly susceptible to iodination. Heating is employed to overcome the activation energy of the reaction. The product precipitates upon pouring the reaction mixture into water because it is significantly less soluble in water than the acetic acid solvent and unreacted starting materials.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via electrophilic iodination of 2-aminonicotinic acid.
Materials:
-
2-Aminonicotinic acid (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
Glacial Acetic Acid (AcOH)
-
Deionized Water
-
Diethyl Ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminonicotinic acid (e.g., 4.0 g, 28.96 mmol) and glacial acetic acid (e.g., 48 mL).[3]
-
Stir the mixture to form a slurry.
-
Add N-Iodosuccinimide (NIS) (e.g., 6.8 g, 30.41 mmol) to the slurry.[3]
-
Heat the reaction mixture to 90 °C and maintain stirring for 4 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the resulting solution into a beaker containing a large volume of cold deionized water (e.g., 600 mL) to precipitate the product.[3]
-
Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water, followed by a wash with cold diethyl ether (e.g., 30 mL) to remove residual acetic acid and succinimide byproduct.[3]
-
Dry the collected brown solid under vacuum to yield the final product, this compound.
Caption: A typical workflow for the synthesis of this compound.
Section 4: Chemical Reactivity and Derivatization
The true value of this compound lies in its trifunctional nature, allowing for selective and sequential reactions at three distinct points of the molecule.
-
Reactivity at the Iodine Atom (C5): The carbon-iodine bond is the most versatile site for building molecular complexity. It is an excellent substrate for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form new C-C bonds, creating biaryl structures common in pharmaceuticals.[4][5] This is a cornerstone reaction in modern drug discovery.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, useful as linkers or pharmacophores.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
-
-
Reactivity at the Carboxylic Acid (C3): The carboxyl group is a classic functional handle for modification.
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to produce esters, which can improve cell permeability or act as prodrugs.
-
Amide Bond Formation: Activation (e.g., with HATU, EDCI) followed by reaction with primary or secondary amines to form amides. This is fundamental for creating peptide-like structures or attaching the scaffold to other molecules of interest.
-
-
Reactivity at the Amino Group (C2): The nucleophilic amino group can undergo a variety of transformations.
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be subsequently replaced by other functional groups (e.g., via Sandmeyer reaction), although this can be complex on a pyridine ring.
-
Caption: Key reactivity pathways of this compound.
Section 5: Applications in Research and Drug Development
The structural motifs accessible from this compound are prevalent in biologically active molecules. Its utility stems from its role as a "privileged scaffold," a molecular framework that can bind to multiple biological targets.
-
CNS Drug Development: Derivatives of the closely related 2-aminonicotinic acid have shown potent inhibition of enzymes like 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), which is implicated in neurodegenerative diseases through the production of neurotoxic quinolinic acid.[6] The iodo-substituent allows for the rapid generation of libraries of analogues to explore structure-activity relationships (SAR) for such targets.
-
Antimicrobial and Anticancer Agents: Nitrogen-containing heterocycles are a rich source of antimicrobial and anticancer drug candidates.[6][7] The ability to append various aryl groups via Suzuki coupling allows for the systematic probing of hydrophobic and electronic interactions with target enzymes or receptors in pathogens and cancer cells.[5]
-
HDAC6 Inhibitors: The scaffold has been explicitly used in the synthesis of quinazoline derivatives designed as selective HDAC6 inhibitors, which have therapeutic potential in treating neuropathy and fibrotic diseases.[3]
Section 6: Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its parent compound, 2-aminonicotinic acid.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. It is known to cause skin and eye irritation and may cause respiratory irritation.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is a high-value chemical intermediate whose strategic combination of functional groups provides a robust platform for synthetic diversification. Its utility in palladium-catalyzed cross-coupling reactions, coupled with the reactivity of its carboxyl and amino moieties, makes it a powerful tool for constructing complex molecular architectures. For researchers in drug discovery and materials science, this compound offers an efficient route to novel libraries of compounds with significant potential for biological activity.
References
- 1. This compound 54400-30-5 [sigmaaldrich.com]
- 2. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. WO2021252475A1 - Quinazoline derivatives useful as selective hdac6 inhibitors - Google Patents [patents.google.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 2-Aminonicotinic acid | 5345-47-1 [smolecule.com]
- 7. CAS 5345-47-1: 2-Aminonicotinic acid | CymitQuimica [cymitquimica.com]
- 8. nbinno.com [nbinno.com]
- 9. Page loading... [guidechem.com]
- 10. Page loading... [guidechem.com]
An In-Depth Technical Guide to 2-Amino-5-iodonicotinic Acid (CAS 54400-30-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-5-iodonicotinic acid, a key heterocyclic building block in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its emerging role as a versatile scaffold in the design of targeted therapeutics, moving beyond a simple recitation of facts to explain the underlying scientific principles and practical applications.
Core Molecular Profile
This compound (CAS Number: 54400-30-5) is a pyridine derivative featuring an amino group at the 2-position, a carboxylic acid at the 3-position, and an iodine atom at the 5-position. This unique arrangement of functional groups imparts a specific reactivity profile that makes it a valuable intermediate in the synthesis of complex bioactive molecules.
Physicochemical and Spectral Data
A thorough understanding of the molecule's properties is fundamental to its application. The following table summarizes key physicochemical data for this compound and its parent compound, 2-Aminonicotinic acid.
| Property | This compound | 2-Aminonicotinic acid |
| CAS Number | 54400-30-5 | 5345-47-1 |
| Molecular Formula | C₆H₅IN₂O₂ | C₆H₆N₂O₂ |
| Molecular Weight | 264.02 g/mol | 138.12 g/mol |
| Appearance | White to off-white solid | Off-white to light yellow crystalline powder[1] |
| Melting Point | Not available | 295-297 °C (decomposes)[1] |
| Solubility | Soluble in DMSO | Soluble in DMSO[1] |
| pKa | pKa1 (carboxylic acid) ~3-4; pKa2 (amino group) ~9-10 (estimated)[2] | 2.94 (Predicted)[1] |
Note: Experimental data for this compound is limited in publicly available literature; some values are estimated based on related structures.
The presence of both a weakly acidic carboxylic acid and a weakly basic amino group gives the molecule amphoteric properties.[3] The iodine atom introduces significant molecular weight and lipophilicity, and critically, provides a reactive handle for cross-coupling reactions, a cornerstone of modern medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of this compound typically starts from the more readily available 2-Aminonicotinic acid. The key transformation is the regioselective iodination of the pyridine ring.
Conceptual Synthesis Workflow
The synthesis strategy hinges on the electrophilic halogenation of the electron-rich pyridine ring. The amino group at the 2-position is a strong activating group, directing electrophiles to the 5-position.
References
A Comprehensive Spectroscopic Guide to 2-Amino-5-iodonicotinic Acid
Abstract
This technical guide provides a detailed exploration of the spectroscopic characteristics of 2-Amino-5-iodonicotinic acid (CAS No: 54400-30-5), a key heterocyclic building block in medicinal chemistry and materials science. Aimed at researchers, chemists, and drug development professionals, this document synthesizes predictive data and analytical methodologies to facilitate the structural elucidation and quality control of this compound. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating data from closely related analogues and foundational spectroscopic principles, this guide serves as an authoritative reference for the comprehensive characterization of this compound.
Introduction and Molecular Structure
This compound belongs to the class of substituted pyridines, a structural motif of immense importance in pharmaceuticals. The strategic placement of an amino group, a carboxylic acid, and an iodine atom on the pyridine ring creates a versatile scaffold with distinct electronic and steric properties. The amino group acts as a hydrogen bond donor and a nucleophilic center, the carboxylic acid provides a handle for amide coupling and salt formation, and the iodine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further molecular complexity.
Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic analysis provides a non-destructive window into the molecular architecture, allowing for the verification of identity, purity, and conformation. This guide explains the causality behind the expected spectral features, providing a robust framework for analysis.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following IUPAC-recommended numbering scheme is used for the this compound skeleton.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While a complete experimental spectrum for the title compound is not available in the cited literature, we can construct a highly accurate, predictive analysis based on data from its methyl ester derivative and related aminopyridines.[1][2]
¹H NMR Spectroscopy
Causality Behind Peak Positions: The pyridine ring protons are subject to the ring's inherent electron-deficient nature, which deshields them. This effect is modulated by the substituents. The amino group (-NH₂) at C2 is a strong electron-donating group, which shields the ortho (C3, though substituted) and para (C4, C6) positions. Conversely, the iodine at C5 and the carboxylic acid at C3 exert electron-withdrawing and anisotropic effects, which deshield adjacent protons.
Experimental Protocol (Standard Methodology):
-
Dissolve ~5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to clearly show exchangeable protons (NH₂ and COOH).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. The residual solvent peak (DMSO-d₆ at ~2.50 ppm) is used as an internal reference.
Predicted ¹H NMR Data (in DMSO-d₆):
| Position | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H6 | ~8.2 - 8.4 | Doublet (d) | ~2.0 - 2.5 Hz | Deshielded by the ring nitrogen and the adjacent iodine. Coupled only to H4 (meta coupling). |
| H4 | ~7.9 - 8.1 | Doublet (d) | ~2.0 - 2.5 Hz | Deshielded by the ring nitrogen and adjacent carboxylic acid. Coupled only to H6 (meta coupling). |
| -NH₂ | ~6.5 - 7.5 | Broad Singlet (br s) | - | Chemical shift is concentration and temperature dependent. Broadened due to quadrupole effects and exchange. |
| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) | - | Highly deshielded acidic proton. Signal is often very broad and may not be observed without specific parameter adjustments. |
Note: The predicted shifts are based on analysis of similar structures. The actual spectrum should be acquired for definitive assignment.[1][3]
¹³C NMR Spectroscopy
Causality Behind Peak Positions: Carbon chemical shifts are highly sensitive to the electronic environment. The C2 and C3 carbons are directly attached to heteroatoms (N and O), shifting them downfield. The C5 carbon, bonded to the heavy iodine atom, experiences a significant upfield shift due to the "heavy atom effect."
Experimental Protocol (Standard Methodology):
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 100 MHz instrument (for a 400 MHz ¹H) include a larger spectral width (~200 ppm), a longer acquisition time, and a relaxation delay of 2-5 seconds. An increased number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Position | Predicted Shift (ppm) | Assignment Rationale |
| C=O | ~168 - 172 | Carboxylic acid carbonyl carbon, typically in this region. |
| C2 | ~158 - 162 | Attached to the amino group and adjacent to the ring nitrogen, highly deshielded. |
| C6 | ~150 - 154 | Alpha to the ring nitrogen, deshielded. |
| C4 | ~142 - 146 | Beta to the ring nitrogen, deshielded. |
| C3 | ~110 - 115 | Shielded by the ortho amino group. |
| C5 | ~85 - 90 | Directly bonded to iodine, showing a strong upfield shift (heavy atom effect). |
Note: These predictions are derived from established substituent effects on pyridine rings and data from related iodo- and amino-benzoic acids.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol (ATR-FTIR):
-
Place a small, solid sample of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan of the empty crystal prior to the sample scan.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium | Two distinct bands (asymmetric and symmetric stretch) are expected for a primary amine. |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Broad, Strong | Very characteristic broad absorption due to hydrogen bonding, often obscuring C-H stretches.[6] |
| ~1710 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | Strong | The carbonyl stretch is one of the most intense and reliable peaks in an IR spectrum. |
| ~1620 - 1580 | C=C & C=N Stretch | Aromatic Ring | Medium-Strong | Multiple bands corresponding to pyridine ring vibrations. |
| ~1640 - 1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium | Bending vibration of the amino group. |
| ~1300 - 1200 | C-O Stretch | Carboxylic Acid (-COOH) | Medium | |
| ~600 - 500 | C-I Stretch | Aryl Iodide | Medium-Weak | Found in the fingerprint region, confirming the presence of the carbon-iodine bond. |
Note: The presence of extensive intermolecular hydrogen bonding (acid-acid, acid-amine, amine-amine) will lead to significant peak broadening, especially for the O-H and N-H stretching vibrations.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecule's connectivity.
Experimental Protocol (Electrospray Ionization - ESI):
-
Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with a trace of formic acid (for positive ion mode) or ammonia (for negative ion mode).
-
Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
Predicted Mass Spectrometric Data:
-
Molecular Formula: C₆H₅IN₂O₂
-
Monoisotopic Mass: 263.9447 g/mol
-
Positive Ion Mode ([M+H]⁺): Expected m/z = 264.9525
-
Negative Ion Mode ([M-H]⁻): Expected m/z = 262.9368
Key Fragmentation Pathways: The most common fragmentation pathway for nicotinic acid derivatives is the loss of the carboxyl group, either as H₂O and CO (a loss of 46 Da) or as the radical •COOH (a loss of 45 Da).[8] The presence of the stable iodine atom means that its loss is less likely, making fragmentation of the pyridine ring or other substituents more probable.
Caption: A primary expected fragmentation pathway for this compound in MS/MS.
Summary and Workflow
The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of multiple techniques. NMR spectroscopy defines the C-H framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the exact mass and connectivity information.
General Analytical Workflow
References
- 1. 2-AMino-5-iodo-nicotinic acid Methyl ester(1227048-78-3)核磁图(1HNMR) [m.chemicalbook.com]
- 2. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Aminonicotinic acid(5345-47-1) 1H NMR [m.chemicalbook.com]
- 4. 2-Amino-5-iodobenzoic acid(5326-47-6) 13C NMR spectrum [chemicalbook.com]
- 5. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-Aminonicotinic acid(5345-47-1) IR Spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 2-Amino-5-iodonicotinic Acid Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-5-iodonicotinic acid scaffold is a privileged structure in modern medicinal chemistry, serving as a critical building block for a multitude of targeted therapeutics, particularly in oncology and immunology. Its unique electronic and steric properties, conferred by the synergistic effects of the amino, iodo, and carboxyl functionalities on the pyridine ring, make it an invaluable synthon for constructing complex molecular architectures with high biological potency. This technical guide provides an in-depth exploration of the principal synthetic strategies for accessing this compound and its analogues. Eschewing a simplistic recitation of procedures, this document delves into the mechanistic underpinnings, strategic considerations, and practical nuances of each major synthetic pathway. We will examine electrophilic iodination, halogen exchange reactions, and the classic Sandmeyer approach, offering field-proven insights to guide experimental design, troubleshoot common challenges, and optimize reaction outcomes. The methodologies are presented with detailed, step-by-step protocols and comparative data to empower researchers in the rational design and efficient execution of synthetic campaigns targeting this vital class of molecules.
Introduction: The Strategic Importance of the this compound Core
Nitrogen-containing heterocyclic compounds are cornerstones of drug discovery, with pyridine derivatives being particularly prominent.[1] Within this class, the this compound framework has emerged as a "powerhouse" intermediate. The three key functional groups each serve a distinct and vital role:
-
The 2-Amino Group: Acts as a potent hydrogen bond donor and a nucleophilic handle for subsequent derivatization, enabling the construction of fused ring systems (e.g., pyrido[2,3-d]pyrimidines) or amide linkages.[2]
-
The 5-Iodo Group: Serves as a versatile synthetic handle for introducing molecular diversity. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile installation of aryl, alkyl, and heteroaryl substituents.[3]
-
The Nicotinic Acid Moiety: Provides a carboxylic acid group that can function as a key binding element (e.g., forming salt bridges or hydrogen bonds with protein targets) or be converted into esters, amides, or other bioisosteres to modulate pharmacokinetic properties.
This trifecta of functionality makes these analogues indispensable in the synthesis of kinase inhibitors, anti-inflammatory agents, and other advanced pharmaceutical candidates.[4][5] A robust and scalable synthetic strategy is therefore not just an academic exercise but a critical enabler for advancing drug development programs.
Overview of Core Synthetic Strategies
The synthesis of this compound analogues can be approached from several distinct pathways, primarily dictated by the availability of starting materials and the desired scale of the reaction. The three most prevalent and reliable strategies are:
-
Direct Electrophilic Iodination: The most straightforward approach, involving the direct installation of an iodine atom onto the pre-formed 2-aminonicotinic acid backbone.
-
Halogen Exchange: A two-step process that first installs a bromine or chlorine atom at the 5-position, followed by a substitution reaction to replace it with iodine.
-
The Sandmeyer Reaction: A classic transformation that converts a primary aromatic amine at the 5-position into an iodo group via a diazonium salt intermediate.
The logical flow between these core methodologies is illustrated below.
Caption: Core synthetic pathways to this compound.
Method 1: Direct Electrophilic Iodination
This method is often the first choice due to its atom economy and procedural simplicity, proceeding directly from commercially available 2-aminonicotinic acid.
Principle and Mechanistic Causality
The reaction is a classic electrophilic aromatic substitution (SEAr). The regiochemical outcome is dictated by the directing effects of the substituents on the pyridine ring.
-
-NH₂ Group (at C2): A powerful activating group and an ortho, para-director.
-
-COOH Group (at C3): A deactivating group and a meta-director.
-
Pyridine Nitrogen: An electron-withdrawing atom that deactivates the ring, particularly at the ortho (C2, C6) and para (C4) positions.
The C5 position is para to the strongly activating amino group and meta to the deactivating carboxylic acid group. The powerful activating effect of the amino group dominates, directing the incoming electrophile (I⁺) to the C5 position with high selectivity.
Caption: Simplified mechanism of electrophilic iodination.
Reagent Selection and Rationale
Simple molecular iodine (I₂) is not electrophilic enough to iodinate the moderately activated pyridine ring. Therefore, it is used in conjunction with an oxidizing agent or with a dedicated electrophilic iodine source.
| Reagent System | Description | Causality & Insights |
| I₂ / H₂O₂ | Iodine is oxidized in situ by hydrogen peroxide to generate a more potent electrophilic iodine species.[6] | A cost-effective and "green" approach. The reaction rate is dependent on the rate of oxidation. Careful control of temperature and H₂O₂ addition is crucial to prevent side reactions. |
| N-Iodosuccinimide (NIS) | A pre-formed, stable, and convenient source of electrophilic iodine (I⁺). | Offers excellent reproducibility and milder reaction conditions compared to oxidative methods.[1] The succinimide byproduct is typically easy to remove. This is often the preferred method in laboratory-scale synthesis for its reliability. |
| Iodine Monochloride (ICl) | A highly polarized and reactive interhalogen compound that acts as a potent source of I⁺. | Very effective and fast, but ICl is corrosive and moisture-sensitive, requiring more stringent handling procedures. There is a risk of competitive chlorination, although this is rarely significant for activated systems. |
Detailed Experimental Protocol: Iodination using NIS
This protocol is a representative example and should be optimized for specific substrates.
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-aminonicotinic acid (1.0 eq.).
-
Dissolution: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 10-20 mL per gram of starting material). Stir until a homogenous solution or a fine slurry is formed.
-
Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.05 - 1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted iodine/NIS.
-
Isolation: The product often precipitates upon quenching. If not, adjust the pH to ~4-5 with 1M HCl to facilitate precipitation. Stir the resulting slurry for 30 minutes in an ice bath.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and a minimal amount of cold diethyl ether or ethanol to remove soluble impurities. Dry the solid under vacuum to yield the desired this compound.
Method 2: Halogen Exchange from 5-Halo Precursors
This strategy is particularly useful when direct iodination proves problematic or when the corresponding 2-amino-5-bromo- or 2-amino-5-chloronicotinic acid is readily available or more easily synthesized.
Principle: The Finkelstein Reaction and its Aromatic Analogue
The classic Finkelstein reaction involves the exchange of one halogen for another on an alkyl halide via an SN2 mechanism.[7] For aromatic systems, a direct SNAr mechanism is generally disfavored unless the ring is highly activated by electron-withdrawing groups. Therefore, the reaction is typically promoted by a copper(I) catalyst.
The mechanism involves the oxidative addition of the aryl halide (Ar-Br) to a Cu(I) species, followed by metathesis with an iodide salt (e.g., NaI, KI) and subsequent reductive elimination to yield the aryl iodide (Ar-I) and regenerate the Cu(I) catalyst.
Synthesis of Precursors
The required 2-amino-5-bromonicotinic acid precursor is synthesized via electrophilic bromination of 2-aminonicotinic acid using reagents like N-Bromosuccinimide (NBS) or Br₂ in acetic acid, following a similar principle to the iodination described in Method 1.[8]
Detailed Experimental Protocol: Copper-Catalyzed Halogen Exchange
This protocol is based on general procedures for copper-catalyzed Finkelstein-type reactions and requires optimization.[1]
-
Vessel Preparation: To a Schlenk flask or a sealed reaction vial, add 2-amino-5-bromonicotinic acid (1.0 eq.), sodium iodide (NaI) (2.0 - 3.0 eq.), and copper(I) iodide (CuI) (0.05 - 0.1 eq.).
-
Ligand Addition: Add a suitable ligand, such as L-proline or N,N'-dimethyl-1,2-cyclohexanediamine (DMCDA) (0.1 - 0.2 eq.). The ligand accelerates the catalytic cycle.
-
Solvent and Base: Add a high-boiling polar aprotic solvent like DMF, NMP, or dioxane. Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq.) if the starting material is used as its hydrochloride salt or to neutralize any generated acid.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reaction: Heat the reaction mixture to 110-140 °C and stir vigorously for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper salts.
-
Extraction & Isolation: Transfer the filtrate to a separatory funnel. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Method 3: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful transformation for converting an aromatic amino group into a wide range of functionalities, including halides.[9][10][11] This approach is contingent on the availability of a precursor bearing an amino group at the 5-position, such as 2-chloro-5-aminonicotinic acid or 2-hydroxy-5-aminonicotinic acid.
The Two-Stage Process: Diazotization and Displacement
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄, HCl), at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺).[12]
-
Displacement: The diazonium salt solution is then treated with a solution of potassium iodide (KI). The iodide ion displaces the diazonium group, which is released as nitrogen gas (N₂), an excellent leaving group, to form the aryl iodide. This step does not typically require a copper catalyst, unlike the Sandmeyer reactions for chlorides and bromides.[11]
Caption: A typical workflow for an iododediazotization reaction.
Detailed Experimental Protocol: Iododediazotization
This protocol is a generalized procedure and requires careful handling of potentially unstable diazonium salts.
-
Diazotization: Dissolve the 5-amino precursor (e.g., 2-chloro-5-aminonicotinic acid) (1.0 eq.) in an aqueous solution of sulfuric acid (e.g., 20% v/v) and cool to 0 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, keeping the temperature strictly below 5 °C. Stir for 30-60 minutes at this temperature.
-
Displacement: In a separate flask, dissolve potassium iodide (2.0 eq.) in a minimal amount of water. Slowly add the cold diazonium salt solution to the KI solution. (Note: Reverse addition can sometimes lead to side reactions).
-
Decomposition: A dark solid and gas evolution (N₂) will be observed. Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture. Decolorize by adding a small amount of sodium bisulfite.
-
Isolation & Purification: Collect the precipitated solid by filtration. Wash thoroughly with cold water and dry. The crude product can then be taken to the next step (e.g., nucleophilic substitution of the 2-chloro group if necessary) or purified by recrystallization.
Comparative Summary of Synthetic Routes
| Feature | Method 1: Direct Iodination | Method 2: Halogen Exchange | Method 3: Sandmeyer Reaction |
| Starting Material | 2-Aminonicotinic Acid | 2-Amino-5-bromo nicotinic Acid | 2-Substituted-5-amino nicotinic Acid |
| Key Reagents | NIS, I₂/H₂O₂ | CuI, NaI, Ligand | NaNO₂, H₂SO₄, KI |
| Number of Steps | 1 | 2 (precursor synthesis + exchange) | 1 (from 5-amino precursor) |
| Typical Yields | Good to Excellent (70-95%) | Good (60-85% for exchange step) | Moderate to Good (50-80%) |
| Advantages | High atom economy, straightforward, uses common starting material. | Reliable, avoids direct handling of strong oxidizers, good for difficult substrates. | Classic, powerful method for converting amines to halides, avoids direct halogenation. |
| Disadvantages | Can be substrate-dependent, potential for over-iodination. | Longer route, requires copper catalyst, ligand, and inert atmosphere. | Diazonium salts can be unstable, requires strict temperature control, limited precursor availability. |
Conclusion and Scientist's Outlook
The synthesis of this compound analogues is a well-established field with several robust and reliable methods at the disposal of the research chemist. For most laboratory and early-stage development applications, Direct Electrophilic Iodination using NIS stands out as the premier choice due to its high efficiency, operational simplicity, and excellent reproducibility. When this direct approach fails or for specific scale-up considerations, the Copper-Catalyzed Halogen Exchange offers a dependable, albeit longer, alternative. The Sandmeyer Reaction , while classic and mechanistically elegant, is generally reserved for situations where a 5-amino precursor is uniquely available.
Future developments in this area will likely focus on leveraging modern synthetic techniques. Palladium-catalyzed C-H activation and iodination could eventually offer an even more direct and catalyst-controlled route, potentially allowing for the iodination of more complex and sensitive substrates without the need for pre-functionalized starting materials.[13] As the demand for sophisticated heterocyclic building blocks continues to grow, the refinement and innovation of these core synthetic strategies will remain a vital endeavor in the advancement of medicinal chemistry and drug discovery.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]
- 7. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1): Discussion series on bromination/iodination reactions 12 – Chemia [chemia.manac-inc.co.jp]
- 8. ijssst.info [ijssst.info]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
"physical and chemical properties of 2-Amino-5-iodonicotinic acid"
An In-Depth Technical Guide to 2-Amino-5-iodonicotinic Acid for Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my objective is to bridge the gap between theoretical knowledge and practical application. This guide is crafted to provide a comprehensive and actionable understanding of this compound, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its core properties, synthesis, and reactivity, not merely as a list of facts, but as a narrative of scientific inquiry. The causality behind experimental choices and the inherent logic of its chemical behavior will be emphasized to empower researchers in their own investigations. This document is designed to be a self-validating system, where the provided protocols and data serve as a robust foundation for further innovation.
Introduction: The Significance of this compound
This compound, a halogenated derivative of the nicotinic acid scaffold, is a compound of growing importance in the field of drug discovery and organic synthesis. Its unique trifunctional nature, possessing an amino group, a carboxylic acid, and an iodine atom on a pyridine ring, makes it a versatile building block for creating complex molecular architectures. The pyridine core is a common motif in pharmaceuticals, and the strategic placement of the amino and iodo substituents allows for a wide range of chemical transformations.[1][2]
The presence of the iodine atom is particularly noteworthy. It serves as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, alkynyl, and amino moieties. This capability is crucial for generating libraries of compounds for high-throughput screening in drug development programs. Furthermore, the amino group can be acylated, alkylated, or diazotized, while the carboxylic acid can be converted to esters, amides, or other derivatives, further expanding the synthetic possibilities.
This guide will provide a detailed exploration of the physical and chemical properties of this compound, offering insights into its behavior and practical guidance for its use in the laboratory.
Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective utilization. This section outlines the key characteristics of this compound.
Molecular Structure
The structural attributes of this compound are the foundation of its chemical reactivity.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 54400-30-5 | [3][4] |
| Molecular Formula | C₆H₅IN₂O₂ | [3][4] |
| Molecular Weight | 264.02 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | Data not readily available. The related compound 2-aminonicotinic acid melts at 295-297 °C (dec.).[5] | |
| Boiling Point | Data not readily available. | [6] |
| Solubility | Soluble in DMSO.[5] | |
| pKa | Data not readily available. The related compound 2-aminonicotinic acid has a predicted pKa of 2.94±0.10.[5] | |
| InChI Key | XEJZAMUIUDIMNL-UHFFFAOYSA-N | |
| SMILES | O=C(O)C1=C(N)N=CC(I)=C1 |
Spectral Analysis
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. For this compound, the following proton signals would be expected in a solvent like DMSO-d₆:
-
Aromatic Protons: Two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and iodine.
-
Amino Protons: A broad signal corresponding to the -NH₂ group. The chemical shift of this signal is often variable and can be confirmed by D₂O exchange.
-
Carboxylic Acid Proton: A broad singlet for the -COOH proton, typically at a downfield chemical shift. This signal would also disappear upon D₂O exchange.
For comparison, the ¹H NMR spectrum of the related compound 2-Amino-5-iodobenzoic acid in DMSO-d₆ shows signals at approximately 7.95, 7.47, and 6.63 ppm for the aromatic protons.[7]
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, six distinct signals would be expected for the six carbon atoms of the pyridine ring, plus a signal for the carboxylic acid carbon. The chemical shifts would be characteristic of a substituted pyridine ring.
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.
-
O-H stretching: A broad band around 2500-3300 cm⁻¹ for the carboxylic acid.
-
C=O stretching: A strong absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.
-
C=C and C=N stretching: In the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 264. The isotopic pattern of iodine (¹²⁷I is 100% abundant) would simplify the interpretation. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and HCN.
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three functional groups, offering a rich landscape for chemical modification.
Acidity and Basicity
The molecule possesses both an acidic carboxylic acid group and a basic amino group, as well as the basic nitrogen of the pyridine ring.[8] This amphoteric nature means its charge and reactivity are pH-dependent. The pyridine nitrogen can be protonated under acidic conditions, while the carboxylic acid will be deprotonated under basic conditions.
Reactions of the Amino Group
The amino group is a versatile functional handle. It can undergo:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents.
Reactions of the Carboxylic Acid Group
The carboxylic acid group can be readily transformed into:
-
Esters: Through Fischer esterification with alcohols in the presence of an acid catalyst.
-
Amides: By reaction with amines, often activated with coupling reagents like DCC or EDC.
-
Acid Chlorides: By reaction with thionyl chloride or oxalyl chloride.
Reactions Involving the Iodine Atom
The carbon-iodine bond is the most versatile site for synthetic transformations, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are central to the use of this compound as a building block.
References
- 1. Page loading... [guidechem.com]
- 2. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 54400-30-5|TCIJT|製品詳細 [tci-chemical-trading.com]
- 4. 2-氨基-5-碘-3-吡啶甲酸 | 54400-30-5 [m.chemicalbook.com]
- 5. 2-Aminonicotinic acid | 5345-47-1 [chemicalbook.com]
- 6. This compound CAS#: [chemicalbook.com]
- 7. 2-Amino-5-iodobenzoic acid(5326-47-6) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Amino-5-Pyridinecarboxylic Acid: Properties, Applications & Safe Sourcing from China | High-Quality API & Chemical Supplier [pipzine-chem.com]
A Technical Guide to the Synthesis of 2-Amino-5-iodonicotinic Acid: Strategies and Methodologies
Introduction
2-Amino-5-iodonicotinic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its trifunctional nature, featuring a carboxylic acid, an amino group, and an iodine atom on a pyridine scaffold, offers multiple points for molecular elaboration. The presence of the iodine atom is particularly significant, as it allows for the introduction of diverse functionalities through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the experimental methodologies.
Primary Synthetic Pathway: Direct Electrophilic Iodination of 2-Aminonicotinic Acid
The most direct and atom-economical approach to this compound is the electrophilic iodination of readily available 2-aminonicotinic acid. This method is predicated on the activating effect of the amino group, which directs electrophiles to the ortho and para positions of the pyridine ring.
Causality of Experimental Choices
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, the strongly activating and ortho-, para-directing amino group at the 2-position sufficiently enhances the electron density of the ring, particularly at the 3- and 5-positions, to facilitate electrophilic substitution. The carboxylic acid group at the 3-position is a deactivating group, which further favors substitution at the 5-position.
Molecular iodine (I₂) itself is a relatively weak electrophile and requires an oxidizing agent to generate a more potent iodinating species, such as the iodonium ion (I⁺) or a related polarized complex.[1][2] Common oxidizing agents for this purpose include hydrogen peroxide, nitric acid, or copper salts.[1] The use of hydrogen peroxide is often preferred as it is environmentally benign, with water being the only byproduct.
A plausible mechanism for the iodination of 2-aminonicotinic acid is depicted below:
References
Methodological & Application
Topic: 2-Amino-5-iodonicotinic acid in Suzuki-Miyaura Coupling
An Application Note and Protocol for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3] This guide provides an in-depth examination of the application of 2-Amino-5-iodonicotinic acid as an electrophilic partner in this critical transformation. The resulting 2-amino-5-arylnicotinic acid scaffolds are highly valued motifs in medicinal chemistry, serving as foundational structures for a diverse array of biologically active compounds.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a detailed mechanistic overview, a robust experimental protocol, and field-proven insights to facilitate the synthesis of diverse chemical libraries.
Introduction: The Strategic Importance of 2-Amino-5-arylnicotinic Acids
The pyridine ring, particularly when functionalized, is a privileged scaffold in drug discovery. The 2-amino-5-arylnicotinic acid core, accessible through the Suzuki-Miyaura coupling, is a versatile building block for constructing more complex heterocyclic systems, including potent kinase inhibitors and antimicrobial agents.[5][6][7] The use of this compound is particularly advantageous due to the high reactivity of the carbon-iodine bond in the initial oxidative addition step of the catalytic cycle, often leading to higher yields and milder reaction conditions compared to bromo- or chloro-analogs.[2][8] This application note elucidates the critical parameters for successfully coupling this substrate with a variety of arylboronic acids.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle.[2][4][9] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This irreversible step forms a square-planar Pd(II) complex.[2][4][9] The high reactivity of the C-I bond makes this the rate-determining step in many cases.[2]
-
Transmetalation: In this crucial phase, a base activates the arylboronic acid, forming a more nucleophilic boronate species.[4][10] This species then transfers its aryl group to the Pd(II) center, displacing the iodide and forming a diorganopalladium(II) intermediate.[11][12] The choice of base is critical to ensure this step proceeds efficiently without degrading the substrates.[4]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands (the nicotinic acid backbone and the newly transferred aryl group) on the palladium center.[4][12] This forms the desired C-C bond of the 2-amino-5-arylnicotinic acid product and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[2][4]
Experimental Protocol: Synthesis of 2-Amino-5-phenylnicotinic acid
This protocol provides a reliable starting point for the solution-phase synthesis of 2-amino-5-arylnicotinic acids. Optimization may be required for different arylboronic acids.
Materials
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| This compound | 264.01 g/mol | 1.0 | 264 mg |
| Phenylboronic acid | 121.93 g/mol | 1.2 | 146 mg |
| Pd(PPh₃)₄ | 1155.56 g/mol | 0.05 (5 mol%) | 58 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Equipment
-
50 mL Schlenk flask or round-bottom flask
-
Magnetic stir bar and stir plate with heating
-
Condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles
-
Standard glassware for work-up and purification
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (264 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).[3][13]
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and carefully evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere, which is critical to prevent catalyst deactivation.[3][13]
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon through the mixture for 15-20 minutes. Using a syringe, add the degassed solvent mixture (10 mL total) to the reaction flask.[9]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[13]
-
Work-up:
-
Once complete, allow the reaction to cool to room temperature.
-
Dilute the mixture with water (20 mL).
-
Carefully acidify the aqueous solution with 1M HCl to a pH of ~4-5 to precipitate the product. The amino and carboxylic acid groups make pH adjustment critical for isolation.
-
Collect the precipitate by vacuum filtration, washing the solid with cold water (2 x 10 mL).
-
-
Purification:
-
The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by column chromatography on silica gel if necessary.[13]
-
Field-Proven Insights: Optimizing for Success
While the provided protocol is robust, achieving high yields across a range of substrates requires an understanding of the key variables. This section provides expert insights into experimental choices.
-
Catalyst and Ligand Selection: For electron-rich or sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be sluggish. In such cases, using a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can significantly enhance catalytic activity and improve yields.[2][10][13] Modern pre-catalysts, which generate the active Pd(0) species in situ, are also excellent choices for challenging couplings.[11]
-
The Role of the Base: The base is not merely a spectator; its strength and solubility are critical. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are most common.[13] Cs₂CO₃ is often more effective for difficult couplings due to its higher solubility in organic solvents. For base-sensitive functional groups, a milder base like potassium fluoride (KF) can be employed.[1][10]
-
Solvent System: The choice of solvent impacts the solubility of all components and the overall reaction rate. Aprotic polar solvents like Dioxane, DMF, or Toluene are frequently used, often in combination with water to aid in dissolving the inorganic base and boronate species.[3][13] Strictly anhydrous conditions may be necessary if protodeboronation (the undesired cleavage of the C-B bond by a proton source) becomes a significant side reaction.[1]
Representative Data and Scope
The Suzuki-Miyaura coupling of halo-nicotinic acid derivatives is versatile. The following table summarizes typical conditions and yields for related substrates, providing a benchmark for expected results.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 | [3] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 | [3] |
| 3 | 3,5-(bis-CF₃)phenylboronic acid | Pd₂(dba)₃ (1.5) / Ligand | K₃PO₄ | Dioxane | 100 | 12 | 82 | [1] |
| 4 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 91 | Adapted from[10] |
| 5 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 16 | 65 | Adapted from[14] |
Note: Yields are based on published data for similar substrates (e.g., 5-bromonicotinic acid) and may vary for this compound. Optimization is recommended.
Conclusion: A Gateway to Chemical Diversity
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing 2-amino-5-arylnicotinic acids. These products are not only valuable in their own right but also serve as key intermediates for accessing novel and complex molecular architectures for drug discovery and materials science. By understanding the underlying mechanism and the critical influence of catalyst, base, and solvent, researchers can effectively leverage this reaction to build diverse libraries of functionalized pyridine derivatives.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. nobelprize.org [nobelprize.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
"Sonogashira coupling of 2-Amino-5-iodonicotinic acid"
An Application Guide to the Sonogashira Coupling of 2-Amino-5-iodonicotinic Acid
Introduction: A Powerful Tool for C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First developed by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction is prized for its operational simplicity, mild reaction conditions, and remarkable tolerance of diverse functional groups.[2][4][5] These attributes have established the Sonogashira coupling as an indispensable method in the synthesis of pharmaceuticals, complex natural products, and advanced organic materials.[3][4]
This guide provides a detailed examination of the Sonogashira coupling as applied to this compound. This substrate presents a unique combination of features: a pyridine ring bearing an electron-donating amino group, an acidic carboxylic acid moiety, and a highly reactive carbon-iodine bond. The reactivity of aryl halides in this coupling follows the general trend of I > OTf > Br > Cl, making aryl iodides like this one ideal candidates for coupling under mild conditions, often at room temperature.[2][6] Understanding the interplay of the substrate's functional groups with the catalytic system is paramount for achieving high yields and purity.
Mechanism and Key Experimental Parameters
The efficacy of the Sonogashira coupling lies in a synergistic dual catalytic cycle involving both palladium and copper.[1][7][8] While copper-free versions exist to mitigate side reactions like alkyne homocoupling, the classical mechanism provides a fundamental understanding of the transformation.[1][6]
The Dual Catalytic Cycle:
-
The Palladium Cycle : The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the carbon-iodine bond of this compound to form a Pd(II) complex.[1][8]
-
The Copper Cycle : Simultaneously, the copper(I) salt (typically CuI) coordinates with the terminal alkyne. In the presence of a base, the alkyne is deprotonated to form a highly reactive copper(I) acetylide intermediate.[1][8]
-
Transmetalation : This is the crucial step where the two cycles intersect. The organic moiety from the copper acetylide is transferred to the Pd(II) complex, displacing the iodide and forming a new diorganopalladium(II) species.[1]
-
Reductive Elimination : The final step involves the reductive elimination from the Pd(II) complex to yield the desired coupled product and regenerate the catalytically active Pd(0) species, allowing the cycle to continue.[1]
Causality Behind Experimental Choices
The success of coupling this compound hinges on the careful selection of several key parameters:
-
Catalyst System :
-
Palladium Pre-catalyst : Standard choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] While Pd(0) is the active catalyst, Pd(II) sources are commonly used as they are more stable and are readily reduced in situ by amines or phosphine ligands present in the reaction mixture.[2][7] For substrates prone to side reactions, ligands like dppf may offer improved stability and efficiency.[9]
-
Copper (I) Co-catalyst : Copper(I) iodide (CuI) is the conventional choice. Its primary role is to facilitate the deprotonation of the alkyne by forming the copper acetylide, thereby increasing the overall reaction rate.[2] It is crucial to use fresh, high-quality CuI, as its degradation can inhibit the reaction.[6]
-
-
Base : The base is non-negotiable. It serves two critical functions: deprotonating the terminal alkyne to form the nucleophilic acetylide and neutralizing the hydrogen iodide (HI) generated during the reaction.[2][6] Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used and can often double as the solvent.[2][6] For this compound, the carboxylic acid proton will be readily abstracted by the base, necessitating the use of at least two equivalents of base plus any catalytic amount needed for the alkyne.
-
Solvent : The reaction environment is critical. Anhydrous and anaerobic (oxygen-free) conditions are essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and the decomposition of the Pd(0) catalyst into inactive palladium black.[6] Solvents must be thoroughly degassed. Common choices include DMF, THF, or simply using the amine base as the solvent.[2][9] It's worth noting that some anecdotal evidence suggests THF may promote the formation of palladium black.[6][10]
-
Temperature : Given the high reactivity of the aryl iodide, the reaction should proceed efficiently at room temperature or with gentle heating (e.g., 40-60 °C).[6] Higher temperatures may be required for less reactive alkynes but can also increase the rate of side reactions.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is the best way to determine the optimal temperature and reaction time.
Detailed Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Reagent quantities and conditions should be optimized for specific substrates.
Reagents and Typical Quantities
| Reagent | Molar Eq. | Mol % | Purpose |
| This compound | 1.0 | - | Aryl Halide Substrate |
| Terminal Alkyne | 1.1 - 1.5 | - | Coupling Partner |
| PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 0.01 - 0.05 | 1 - 5% | Palladium Pre-catalyst |
| Copper(I) Iodide (CuI) | 0.02 - 0.10 | 2 - 10% | Co-catalyst |
| Triethylamine (Et₃N) | ≥ 3.0 | - | Base and Solvent |
| Anhydrous DMF or THF | - | - | Co-solvent (optional) |
Step-by-Step Procedure
-
Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (0.06 eq.).
-
Inert Atmosphere : Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an anaerobic environment.[6]
-
Solvent and Base Addition : Using a syringe, add anhydrous, degassed triethylamine (≥ 3.0 eq.) and an optional co-solvent like DMF. Stir the mixture until the solids are dissolved or well-suspended.
-
Alkyne Addition : Add the terminal alkyne (1.2 eq.) dropwise via syringe over several minutes. A slight color change may be observed.
-
Reaction Monitoring : Stir the reaction at the desired temperature (start at room temperature). Monitor the consumption of the starting material by TLC.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Filter the suspension through a pad of Celite to remove the catalyst residues and insoluble salts.[8] Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure coupled product.
-
Characterization : Confirm the structure of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or incomplete reaction | - Inactive catalyst or degraded reagents.- Insufficiently inert atmosphere.- Temperature too low. | - Use fresh, high-purity catalysts (especially CuI) and dry, degassed solvents.[6]- Ensure the reaction is rigorously degassed and maintained under a positive pressure of Ar or N₂.[6]- Gradually increase the reaction temperature and monitor by TLC. |
| Formation of black precipitate (Palladium Black) | - Decomposition of the Pd(0) catalyst.- Impurities in reagents or solvent.- Certain solvents (e.g., THF) may promote it. | - Use purified, high-quality reagents.[6]- If using THF, consider switching to DMF or using only the amine base as the solvent.[6][10] |
| Significant alkyne homocoupling (Glaser byproduct) | - Presence of oxygen in the reaction vessel.[6]- Highly inactive aryl halide (not the case here, but a general issue).[12] | - Improve degassing technique (e.g., freeze-pump-thaw cycles for the solvent).- Consider a copper-free Sonogashira protocol.[6] |
| Complex reaction mixture or low yield | - The amino or carboxylic acid group may be interfering with the catalyst. | - Increase the amount of base to ensure full deprotonation of the carboxylic acid.- Screen different phosphine ligands that may be less susceptible to coordination by the amino group. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Amino-5-iodonicotinic Acid
Introduction: The Strategic Value of 2-Amino-5-iodonicotinic Acid
In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone of molecular design, present in numerous bioactive agents and natural products.[1] this compound is a particularly valuable building block, offering three distinct points for chemical modification: the amino group, the carboxylic acid, and the highly reactive C-I bond. The iodine atom at the 5-position serves as an ideal handle for palladium-catalyzed cross-coupling reactions, a suite of transformations that have revolutionized the synthesis of complex organic molecules.[2]
These reactions enable the precise and efficient formation of new carbon-carbon (C-C) and carbon-heteroatom bonds under relatively mild conditions, making them indispensable tools for constructing molecular libraries and optimizing lead compounds.[3] This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—as applied to this compound. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer expert insights into overcoming the unique challenges presented by this multifunctional substrate.
The Mechanistic Core: The Palladium Catalytic Cycle
At the heart of these transformations lies a common catalytic cycle involving palladium, which shuttles between the Pd(0) and Pd(II) oxidation states.[4][5][6] Understanding this cycle is paramount for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step. The reactivity of organohalides follows the trend I > Br > Cl, making our iodo-substituted substrate highly reactive.[4]
-
Transmetalation (Suzuki & Sonogashira) or Migratory Insertion (Heck):
-
In the Suzuki-Miyaura reaction, an organoboron species (activated by a base) transfers its organic group to the palladium(II) center, a process called transmetalation.[7][8]
-
In the Sonogashira reaction, a copper(I) co-catalyst typically activates a terminal alkyne, which is then transferred to the palladium center.[9][10]
-
In the Heck reaction, an olefin coordinates to the palladium complex and then inserts into the palladium-carbon bond (migratory insertion).[11][12]
-
-
Reductive Elimination: This final step involves the formation of the new C-C bond as the two organic partners are expelled from the palladium coordination sphere. This regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2][5]
Caption: Generalized Palladium Catalytic Cycle.
Substrate-Specific Considerations
The structure of this compound presents unique challenges and opportunities:
-
Coordination: The pyridine nitrogen and the amino group can act as ligands, potentially coordinating to the palladium center and inhibiting catalysis. The choice of a strongly coordinating phosphine ligand is crucial to prevent this.[13]
-
Acidity/Basicity: The carboxylic acid and amino group can react with the base used in the reaction. This necessitates the use of a sufficient excess of base. In some cases, protecting the carboxylic acid as a methyl or ethyl ester may be advantageous to improve solubility and prevent side reactions.
-
Solubility: The zwitterionic nature of the molecule can lead to poor solubility in common organic solvents. The use of polar aprotic solvents like DMF, DMA, or dioxane, sometimes with the addition of water, is often required.
Part 1: The Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid reagents and its broad functional group tolerance.[2][14]
Application Notes:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice as it is a pre-formed, active Pd(0) source. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be used; the Pd(II) is reduced in situ to Pd(0).[15]
-
Ligand: For more challenging couplings, or to improve yields, more electron-rich and bulky phosphine ligands like SPhos or XPhos can be employed. These ligands facilitate both the oxidative addition and reductive elimination steps.[16]
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. K₃PO₄ is often a good choice for substrates with sensitive functional groups.
Detailed Protocol: Synthesis of 5-Aryl-2-aminonicotinic Acids
| Reagent/Material | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Arylboronic Acid | 1.2 - 1.5 | Coupling Partner |
| Pd(PPh₃)₄ | 0.03 - 0.05 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 3.0 | Base |
| Dioxane / Water (4:1 mixture) | - | Solvent |
| Schlenk flask or sealed vial | - | Reaction Vessel |
| Magnetic stirrer and hotplate | - | Agitation & Heating |
| Inert gas supply (Argon or N₂) | - | Anhydrous/Anaerobic conditions |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. Palladium catalysts, particularly in the Pd(0) state, are sensitive to air.[17]
-
Solvent Addition: Add the degassed 4:1 Dioxane/Water solvent mixture via syringe. The solution may be a suspension.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and acidify to pH ~4-5 with 1M HCl. This will protonate the carboxylic acid and any excess base.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x). The product may have limited organic solubility, so multiple extractions are recommended.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure 5-aryl-2-aminonicotinic acid.
Part 2: The Heck Reaction Protocol
The Heck reaction forms a C-C bond between an organohalide and an alkene, offering a powerful method for the vinylation of the pyridine core.[11]
Application Notes:
-
Catalyst System: A common catalyst is Palladium(II) acetate [Pd(OAc)₂] combined with a phosphine ligand like triphenylphosphine (PPh₃). Phosphine-free conditions using palladacycle catalysts have also been developed.[11]
-
Base: An organic base, such as triethylamine (Et₃N), is typically used to neutralize the hydroiodic acid (HI) generated during the reaction and regenerate the Pd(0) catalyst.[12]
-
Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.[18]
Detailed Protocol: Synthesis of 5-Vinyl-2-aminonicotinic Acid Derivatives
| Reagent/Material | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Alkene (e.g., n-Butyl acrylate) | 1.5 | Coupling Partner |
| Pd(OAc)₂ | 0.02 | Catalyst Precursor |
| Triphenylphosphine (PPh₃) | 0.04 | Ligand |
| Triethylamine (Et₃N) | 2.0 | Base |
| N,N-Dimethylformamide (DMF) | - | Solvent |
| Schlenk flask or sealed tube | - | Reaction Vessel |
Step-by-Step Procedure:
-
Vessel Preparation: In a dry Schlenk flask or sealed tube, combine this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.
-
Reagent Addition: Add anhydrous DMF, the alkene (1.5 eq), and triethylamine (2.0 eq) via syringe.
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C with stirring for 12-24 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up:
-
Cool the mixture to room temperature and filter off any solids.
-
Dilute the filtrate with water and acidify with 1M HCl to pH ~4-5.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Part 3: The Sonogashira Coupling Protocol
The Sonogashira coupling is the premier method for linking a terminal alkyne to an aryl halide, creating arylalkyne structures that are valuable in materials science and as precursors for other heterocycles.[3][9]
Application Notes:
-
Catalyst System: The classic system uses a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI).[10][19] The copper species is believed to form a copper acetylide, which then undergoes transmetalation with the palladium center.
-
Base: An amine base like triethylamine or diisopropylethylamine (DIPEA) is used, often serving as both the base and a co-solvent.[9]
-
Conditions: The reaction must be performed under strictly anaerobic conditions to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[15]
Detailed Protocol: Synthesis of 5-Alkynyl-2-aminonicotinic Acids
| Reagent/Material | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Terminal Alkyne | 1.2 | Coupling Partner |
| PdCl₂(PPh₃)₂ | 0.02 | Catalyst |
| Copper(I) Iodide (CuI) | 0.04 | Co-catalyst |
| Triethylamine (Et₃N) | 3.0 | Base / Co-solvent |
| N,N-Dimethylformamide (DMF) | - | Solvent |
| Schlenk flask | - | Reaction Vessel |
Step-by-Step Procedure:
-
Vessel Preparation: Add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq) to a flame-dried Schlenk flask with a stir bar.
-
Inert Atmosphere: Thoroughly evacuate and backfill the flask with argon or nitrogen at least three times.
-
Reagent Addition: Add anhydrous DMF and anhydrous triethylamine. The mixture should be degassed further by bubbling argon through it for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.
-
-
Purification: After solvent removal, purify the crude material by column chromatography on silica gel to yield the desired 5-alkynyl-2-aminonicotinic acid.
Data Summary and Characterization
The success of a cross-coupling reaction is confirmed through standard analytical techniques.
| Reaction Type | Typical Catalyst System | Typical Base | Temp. (°C) | Expected Yield Range |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | 80 - 100 | 65 - 95% |
| Heck | Pd(OAc)₂/PPh₃ | Et₃N | 100 - 120 | 50 - 80% |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | 25 - 60 | 70 - 95% |
Product Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure of the product. The disappearance of the proton signal in the 5-position of the pyridine ring and the appearance of new signals corresponding to the coupled partner are key indicators.[20][21]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and molecular formula of the synthesized compound, providing definitive evidence of a successful coupling.[22]
References
- 1. researchgate.net [researchgate.net]
- 2. jmcct.com [jmcct.com]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nobelprize.org [nobelprize.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. theanalyticalscientist.com [theanalyticalscientist.com]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Quinolone Scaffolds from 2-Amino-5-iodonicotinic Acid
Abstract
The quinoline and quinolone ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] This guide details the strategic utilization of 2-Amino-5-iodonicotinic acid, a highly functionalized and versatile pyridine-based building block, for the efficient synthesis of complex quinolone derivatives. We present detailed protocols for palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling, followed by intramolecular cyclization. The rationale behind reagent selection, mechanistic insights, and step-by-step experimental workflows are provided to empower researchers in drug discovery and chemical synthesis to leverage this powerful synthetic strategy.
Introduction: The Strategic Value of this compound
The quest for novel therapeutic agents frequently converges on the synthesis of complex heterocyclic systems. Quinolines, in particular, are a cornerstone of pharmaceutical development due to their proven efficacy.[2][5] The functionalization of the quinoline core is critical for modulating pharmacological activity, and thus, synthetic routes that allow for precise control over substitution patterns are in high demand.
This compound emerges as a pre-validated starting material of significant strategic value. Its structure offers three distinct functional handles for sequential chemical transformations:
-
The Iodo Group (C5): An ideal site for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[6][7][8]
-
The Amino Group (C2): Acts as a key nucleophile for the ultimate ring-closing cyclization step to form the pyridone ring of the quinolone core.
-
The Carboxylic Acid Group (C3): Functions as an electrophilic partner in the cyclization, typically via activation, to form an amide bond and complete the heterocyclic framework.
This trifecta of reactivity allows for a convergent and highly efficient approach to building complex, drug-like molecules from a single, readily available precursor.
Overall Synthetic Workflow
The primary strategy detailed herein involves a two-stage process: (1) A palladium-catalyzed cross-coupling reaction to install a desired aryl or vinyl substituent at the C5 position, followed by (2) an intramolecular cyclization to construct the second ring of the quinolone system. This workflow provides a modular approach to generate a library of diverse compounds.
Caption: High-level workflow for quinolone synthesis.
Core Methodology: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[9][10] Its tolerance of a wide range of functional groups makes it particularly suitable for complex substrates like this compound.
Mechanistic Rationale & The Catalytic Cycle
The reaction is catalyzed by a Palladium(0) complex and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical, as it influences the catalyst's stability and reactivity. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: Synthesis of Methyl 5-phenyl-2-aminonicotinate
Rationale: The carboxylic acid is first protected as a methyl ester to prevent side reactions and improve solubility in organic solvents. This protocol is based on established procedures for the Suzuki coupling of halogenated pyridines.[11][12]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Ethyl Acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
Part A: Esterification of Starting Material
-
Suspend this compound (1.0 eq) in anhydrous methanol (10 mL per 1 g of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise. Causality: SOCl₂ reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification. It also converts the carboxylic acid to an acyl chloride, which is rapidly esterified.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield methyl 2-amino-5-iodonicotinate, which can often be used without further purification.
Part B: Suzuki-Miyaura Coupling
-
To a Schlenk flask, add methyl 2-amino-5-iodonicotinate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v, 10 mL per 1 mmol of substrate).
-
Bubble the inert gas through the solution for 15 minutes to ensure complete deoxygenation. Trustworthiness: Rigorous exclusion of oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
Add Pd(PPh₃)₄ (3-5 mol%) to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure methyl 5-phenyl-2-aminonicotinate.
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3 | 8 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3 | 8 | ~80-90 |
| 3 | 3-Chlorophenylboronic acid | 4 | 10 | ~75-85 |
| 4 | 2-Thienylboronic acid | 5 | 12 | ~65-75 |
| Caption: Representative data for the Suzuki coupling protocol. Yields are illustrative and may vary. |
Core Methodology: Intramolecular Cyclization
With the C5-aryl substituent installed, the final step is the formation of the quinolone ring. This is typically achieved through an intramolecular condensation reaction, forming an amide bond between the C2-amino group and the C3-carboxylic acid (or its ester derivative).
Protocol 2: Synthesis of 7-Phenyl-1,6-naphthyridin-5(6H)-one
Rationale: This protocol involves hydrolysis of the methyl ester back to the carboxylic acid, followed by a thermally-driven or acid-catalyzed cyclization. The high temperature facilitates the dehydration/condensation process.
Materials:
-
Methyl 5-phenyl-2-aminonicotinate (from Protocol 1)
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF), Methanol, Water
-
Hydrochloric Acid (HCl, 1M)
-
Polyphosphoric acid (PPA) or Dowtherm A
Step-by-Step Procedure:
Part A: Saponification (Ester Hydrolysis)
-
Dissolve the methyl 5-phenyl-2-aminonicotinate (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1).
-
Add LiOH (3.0 eq) and stir the mixture at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH ~4-5 with 1M HCl.
-
The resulting precipitate, 5-phenyl-2-aminonicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Part B: Intramolecular Cyclization
-
Add the dried 5-phenyl-2-aminonicotinic acid (1.0 eq) to Polyphosphoric acid (PPA) (10 times the weight of the acid). Expertise: PPA acts as both a solvent and a powerful dehydrating agent, promoting the intramolecular amide bond formation.
-
Heat the mixture to 130-150 °C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a concentrated base (e.g., NaOH or NH₄OH) until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and dry to yield the final quinolone product. Recrystallization from a suitable solvent like ethanol or DMF/water may be required for further purification.
References
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. nbinno.com [nbinno.com]
- 6. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Synthesis of quinoline derivatives by palladium-catalyzed isocyanide insertion/undirected C(sp2)–H functionalization/[4 + 1] cyclization reactions involving aryl isocyanide - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Note: 2-Amino-5-iodonicotinic Acid as a Versatile Trifunctional Building Block in Medicinal Chemistry
Abstract
Substituted pyridine scaffolds are central to the design of modern therapeutic agents, with a notable presence in kinase inhibitors and other targeted therapies.[1] Among the vast array of available building blocks, 2-Amino-5-iodonicotinic acid stands out due to its unique trifunctional nature. Possessing a nucleophilic amino group, a carboxylic acid, and an iodine atom amenable to a wide range of cross-coupling reactions, this molecule offers an exceptional platform for creating diverse and complex molecular architectures. This guide provides an in-depth exploration of the strategic application of this compound, complete with detailed protocols for key synthetic transformations and insights into rational experimental design for researchers in drug discovery and development.
Physicochemical Properties and Reactivity Profile
This compound is a stable, solid compound that serves as a robust starting material for multi-step synthetic sequences. Its key attributes are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅IN₂O₂ |
| Molecular Weight | 264.02 g/mol [2] |
| CAS Number | 54400-30-5[2] |
| Appearance | Off-white to yellow solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF |
| SMILES | O=C(O)C1=C(N)N=CC(I)=C1[2] |
The true synthetic value of this building block lies in the orthogonal reactivity of its three functional groups. The electron-donating amino group at the 2-position activates the pyridine ring, while the iodine at the 5-position provides a prime handle for palladium-catalyzed cross-coupling reactions. The carboxylic acid at the 3-position allows for standard amide bond formation or esterification. This trifunctionality enables chemists to selectively address each site, building molecular complexity in a controlled, stepwise manner.
Caption: Key reactive sites of this compound.
Strategic Applications in Synthesis: Cross-Coupling Reactions
The iodine atom at the C5-position is the most versatile handle for introducing molecular diversity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for their reliability and broad functional group tolerance.[3][4]
References
"experimental protocol for Suzuki reaction with 2-Amino-5-iodonicotinic acid"
An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 2-Amino-5-iodonicotinic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial settings, particularly in pharmaceutical development for the synthesis of complex biaryl and heteroaryl structures.[1][2]
This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of this compound, a valuable building block in medicinal chemistry. The presence of the aminopyridine scaffold presents a specific challenge: the basic nitrogen of the amino group can coordinate to the palladium center, potentially inhibiting the catalyst.[3][4] Therefore, the selection of an appropriate catalyst system is paramount for success. This guide explains the rationale behind the chosen conditions, offering a robust, field-proven protocol for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction and provide a comprehensive, step-by-step procedure designed for high reproducibility and yield.
Reaction Scheme
General reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][5] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst. An aryl halide (in this case, this compound) undergoes oxidative addition to the Pd(0) center, breaking the carbon-iodine bond and forming a new organopalladium(II) complex.[2] This step is often the rate-determining step of the reaction.[6][7] The reactivity order for halides is typically I > Br > Cl.[5]
-
Transmetalation : In this step, the organic group from the organoboron reagent (the boronic acid) is transferred to the palladium(II) complex, displacing the halide. This process is facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid to form a more nucleophilic boronate species.[1][8]
-
Reductive Elimination : The final step involves the two organic groups coupled on the palladium center (the nicotinic acid derivative and the new aryl group) bonding to each other and eliminating from the metal.[9] This forms the desired C-C bond in the final product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]
Key Experimental Considerations
The success of coupling an aminopyridine halide hinges on choosing conditions that favor the catalytic cycle while mitigating potential side reactions and catalyst inhibition.
-
Catalyst & Ligand Selection : The primary challenge with a substrate like this compound is the potential for the amino group to coordinate to the palladium catalyst, leading to deactivation.[3] To overcome this, modern catalysts employing bulky, electron-rich phosphine ligands are highly recommended.[10] Ligands such as the dialkylbiphenylphosphines developed by the Buchwald group are particularly effective for coupling N-heterocyclic substrates.[3] Pre-formed catalysts, or "precatalysts," like XPhos-Pd-G3, are air- and moisture-stable, ensuring the efficient generation of the active Pd(0) species in solution and leading to more reproducible results.
-
Base : The base plays a crucial role in activating the boronic acid for transmetalation.[8] An aqueous solution of a moderate-to-strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically effective. The presence of water is often essential for the reaction to proceed efficiently.[8][11]
-
Solvent : The solvent system must solubilize the organic starting materials, the boronic acid, and the inorganic base to some extent. A mixture of an organic solvent with water is standard.[12] Common choices include 1,4-dioxane/water, DME/water, or n-butanol/water.[11][13] It is critical to thoroughly degas the solvent before use by bubbling an inert gas (argon or nitrogen) through it. Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black and a significant reduction in catalytic activity.[5][10]
-
Inert Atmosphere : All Suzuki reactions should be performed under an inert atmosphere (nitrogen or argon) to protect the sensitive Pd(0) catalyst from oxygen. Using standard Schlenk techniques is highly recommended for achieving consistent and optimal results.
Detailed Experimental Protocol
This protocol outlines a general procedure for the coupling of this compound with a generic arylboronic acid. Researchers should consider small-scale trials to optimize conditions for their specific boronic acid partner.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents | Notes / CAS # |
| This compound | 264.02 | 1.0 | 264 mg | 1.0 | CAS: 54400-30-5[14] |
| Arylboronic Acid | - | 1.2 | - | 1.2 | Dry and pure |
| XPhos Pd G3 | 871.64 | 0.02 | 17.4 mg | 0.02 (2 mol%) | Air-stable precatalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | 2.0 | Anhydrous |
| 1,4-Dioxane | - | - | 4.0 mL | - | Anhydrous, degassed |
| Water | - | - | 1.0 mL | - | Degassed |
Experimental Workflow
Step-by-Step Procedure
-
Glassware Preparation : To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (264 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and the XPhos Pd G3 catalyst (17.4 mg, 0.02 mmol).
-
Inerting the Atmosphere : Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[12]
-
Solvent Addition : Using syringes, add degassed 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL). The mixture may be heterogeneous.
-
Reaction : Place the sealed reaction vessel into a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction.
-
Monitoring : Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up : Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the contents to a separatory funnel.
-
Extraction : Separate the layers. Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during Suzuki-Miyaura couplings.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Poor solubility of reagents.4. Insufficient temperature or time. | 1. Use a fresh bottle of catalyst or a stable precatalyst.[10]2. Ensure solvents are thoroughly degassed with argon/nitrogen for at least 20-30 minutes.3. Screen alternative solvent systems (e.g., DME/water, Toluene/water).[15]4. Increase temperature or extend reaction time. Consider microwave irradiation for faster reaction times.[13][16] |
| Protodeboronation | 1. Boronic acid is unstable under reaction conditions.2. Reaction conditions are too harsh (high temp, prolonged time). | 1. Use the corresponding boronate ester (e.g., pinacol ester), which is more stable.[10][17]2. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).3. Lower the reaction temperature and monitor closely. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) source without efficient reduction to Pd(0). | 1. Rigorously degas all solvents and maintain a strict inert atmosphere.[5][10]2. Use a Pd(0) source or a reliable precatalyst system designed for efficient in-situ generation of Pd(0).[10] |
| Dehalogenation of Starting Material | 1. Presence of a hydride source in the reaction mixture.2. Side reaction after oxidative addition. | 1. Ensure solvents are pure. Some alcohols or amine bases can act as hydride donors.[5]2. Try a different ligand or catalyst system. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound 54400-30-5 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 2-Amino-5-iodonicotinic Acid in the Synthesis of Bioactive Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the strategic application of 2-amino-5-iodonicotinic acid as a pivotal scaffold in the synthesis of medicinally relevant heterocyclic compounds. We delve into the molecule's inherent reactivity, offering a rationale for its utility in constructing diverse molecular architectures, particularly through transition-metal-catalyzed cross-coupling reactions and subsequent cyclization events. Detailed, field-tested protocols for key transformations, such as Suzuki-Miyaura coupling and subsequent annulation to form pyrido[2,3-d]pyrimidinones, are presented. This document is intended to serve as a practical resource for chemists engaged in drug discovery and development, enabling the efficient exploration of chemical space around this privileged heterocyclic core.
Introduction: The Strategic Value of this compound
This compound is a trifunctional heterocyclic building block of significant interest in medicinal chemistry. Its structure is pre-loaded with three distinct, orthogonally reactive functional groups, making it an ideal starting point for the rapid assembly of complex molecular architectures.
-
The Pyridine Core: The inherent pyridine nitrogen acts as a hydrogen bond acceptor and imparts specific physicochemical properties crucial for molecular recognition at biological targets.
-
C2-Amino Group: This nucleophilic center is a handle for annulation reactions, most commonly to form fused pyrimidinone systems, a scaffold prevalent in many kinase inhibitors.
-
C3-Carboxylic Acid: This group provides a site for amide bond formation or can participate in cyclization reactions with the adjacent C2-amino group.
-
C5-Iodo Group: As an excellent leaving group, the iodine atom is perfectly positioned for introducing molecular diversity via a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for systematic Structure-Activity Relationship (SAR) exploration.
The strategic combination of these functionalities allows for a convergent and modular approach to synthesis, where the core is first established and then decorated at the C5 position to modulate biological activity and pharmacokinetic properties.
Core Application: Synthesis of Substituted Pyrido[2,3-d]pyrimidin-7(8H)-ones
A primary application of this compound is in the synthesis of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. This heterocyclic system is a key component of numerous inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), a critical target in oncology. The general synthetic strategy involves an initial cross-coupling at the C5 position followed by cyclization to form the fused pyrimidinone ring.
Mechanistic Rationale & Workflow
The synthesis begins with a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a robust and highly versatile method for forming carbon-carbon bonds.[1][2] The general mechanism involves a palladium(0) catalyst that undergoes oxidative addition with the aryl iodide. This is followed by transmetalation with a boronic acid or ester derivative in the presence of a base. The cycle concludes with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.[2]
Following the successful coupling, the intermediate 2-amino-5-aryl-nicotinic acid is cyclized. A common and efficient method is to heat the intermediate in formamide or a similar reagent, which serves as both the solvent and the source of the additional carbon atom required to form the pyrimidinone ring.
The overall workflow is depicted below:
Caption: Synthetic workflow for pyrido[2,3-d]pyrimidin-7(8H)-ones.
Detailed Experimental Protocols
The following protocols are representative examples and may require optimization based on the specific substrate and desired scale.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a 2-amino-5-aryl-nicotinic acid intermediate. This protocol is adapted from standard procedures known to be effective for this class of substrate.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the selected arylboronic acid (1.2 eq).
-
Reagent Addition: Add the base (K₂CO₃, 3.0 eq) and the palladium catalyst (Pd(dppf)Cl₂, 0.03 eq).
-
Inerting: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and filter to remove the catalyst if it precipitates.
-
Transfer the aqueous solution to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~4-5. The product should precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a minimal amount of a non-polar solvent like diethyl ether or hexane to remove non-polar impurities.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
Causality and Insights:
-
Choice of Base: K₂CO₃ is a common, cost-effective base. However, for less reactive boronic acids or sterically hindered substrates, a stronger base like Cs₂CO₃ may be required to facilitate the transmetalation step.[3]
-
Ligand Choice: The dppf ligand on the palladium catalyst provides a good balance of stability and reactivity, making it a reliable choice for a broad range of substrates. For particularly challenging couplings, more advanced Buchwald-type ligands (e.g., SPhos, XPhos) may offer improved yields.[4]
-
Solvent System: The aqueous/organic biphasic system is crucial. The water helps to dissolve the carbonate base, while the dioxane solubilizes the organic reagents.[1] Degassing is mandatory to prevent oxidation of the phosphine ligands and the Pd(0) active catalyst.
Protocol 2: Cyclization to Pyrido[2,3-d]pyrimidin-7(8H)-one
Objective: To construct the fused pyrimidinone ring from the 2-amino-5-aryl-nicotinic acid intermediate.
Materials:
-
2-Amino-5-aryl-nicotinic acid (from Protocol 1) (1.0 eq)
-
Formamide (HCONH₂) or N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
High-boiling point solvent (optional, e.g., Dowtherm A)
Procedure:
-
Reaction Setup: Place the 2-amino-5-aryl-nicotinic acid in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add an excess of formamide. Formamide acts as both the reagent and the solvent.
-
Reaction: Heat the mixture to a high temperature (typically 150-190 °C). The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water or onto crushed ice. The product will usually precipitate as a solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual formamide, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from a high-boiling point solvent like DMF, DMSO, or acetic acid.
Causality and Insights:
-
Reagent Choice: Formamide is a simple and inexpensive C1 source for the pyrimidinone ring. Alternatively, a two-step procedure using DMF-DMA to form an intermediate amidine, followed by cyclization with ammonia, can be used, often under milder conditions.
-
Temperature Control: High temperatures are necessary to drive the dehydration and cyclization process. Using a high-boiling point solvent can help maintain a consistent and high reaction temperature.
Bioactive Molecules Derived from this compound
The synthetic utility of this building block is demonstrated by its incorporation into several potent bioactive agents.
| Compound Class | Biological Target | Therapeutic Area | Key Structural Feature |
| Pyrido[2,3-d]pyrimidin-7-ones | PARP (Poly(ADP-ribose) polymerase) | Oncology | The rigid, planar heterocyclic core mimics the nicotinamide portion of the NAD+ cofactor, enabling potent binding to the enzyme's active site. The C5-aryl group explores a key pocket for affinity and selectivity. |
| Substituted Pyridines | Kinases (e.g., TTK) | Oncology | The 2-amino-5-arylpyridine scaffold serves as a versatile template. The amino group often forms critical hydrogen bonds in the kinase hinge region, while the C5-substituent targets the solvent-exposed region.[5] |
| Fused Heterocycles | Various GPCRs & Enzymes | CNS, Inflammation | The ability to introduce diverse functionality at C5 allows for fine-tuning of properties required for specific targets, including polarity, size, and hydrogen bonding capacity. |
Conclusion
This compound is a powerful and economically viable starting material for the synthesis of diverse and complex heterocyclic libraries. The orthogonal reactivity of its three functional groups enables a modular synthetic approach, perfectly suited for modern medicinal chemistry campaigns. The protocols and insights provided herein offer a robust foundation for researchers to leverage this scaffold in the pursuit of novel therapeutic agents. The reliability of the Suzuki-Miyaura coupling at the C5-iodo position, coupled with the straightforward annulation to form the privileged pyrido[2,3-d]pyrimidin-7(8H)-one core, ensures its continued prominence in drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Amino-5-iodonicotinic Acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with the challenging substrate, 2-Amino-5-iodonicotinic acid . The unique combination of an amino group, a pyridine ring, and a carboxylic acid on this molecule presents a distinct set of obstacles that can lead to reaction failure or low yields if not properly addressed.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and optimization strategies grounded in mechanistic principles. Our goal is to empower you to diagnose issues in your experiments and rationally design a successful coupling strategy.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address the most common issues encountered when using this compound as a coupling partner.
Q1: My reaction has failed completely, with only starting materials recovered. What are the most critical factors to check?
A1: Complete reaction failure with a substrate like this often points to a fundamental issue with catalyst activity or reaction setup. The primary culprits are catalyst inhibition and deactivation.
-
Catalyst Inhibition: The substrate itself is a potent inhibitor. Both the pyridine nitrogen and the 2-amino group are Lewis basic and can strongly coordinate to the palladium center.[1][2] This coordination occupies the catalyst's open sites, preventing the crucial first step of the catalytic cycle: oxidative addition. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective because the phosphine ligands are not sufficiently electron-rich or bulky to outcompete this substrate binding.[1]
-
Inactive Catalyst System: The active catalytic species is Palladium(0). If you are using a Palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) to enter the catalytic cycle. If this reduction fails, no reaction will occur. Furthermore, the Pd(0) species is highly sensitive to oxygen.[3]
-
Inadequate Base: The base is not just a spectator; it is essential for activating the boronic acid to form a more nucleophilic "ate" complex, which is required for the transmetalation step.[4][5] The carboxylic acid on your substrate will consume one full equivalent of base before any is available for the catalytic cycle. If you have not accounted for this, there may be insufficient base to promote the reaction.
Immediate Troubleshooting Steps:
-
Switch to a Robust Catalyst System: Discontinue use of Pd(PPh₃)₄. Your first choice should be a modern catalyst system featuring a bulky, electron-rich phosphine ligand. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are designed to promote oxidative addition and resist catalyst inhibition.[3][6] Using a pre-formed palladacycle (e.g., an XPhos-Pd-G3 precatalyst) is highly recommended as it generates the active Pd(0) species more reliably.[6]
-
Ensure Rigorous Inert Conditions: Oxygen is a poison to Pd(0) catalysts, leading to the formation of inactive palladium oxides and promoting unwanted homocoupling of the boronic acid.[2] Your solvent and reaction vessel must be thoroughly degassed. This is best achieved by three consecutive freeze-pump-thaw cycles or by sparging the solvent with an inert gas (argon or nitrogen) for at least 30 minutes.[3]
-
Re-evaluate Your Base Stoichiometry: Use a minimum of 3 equivalents of base: one for the carboxylic acid, and two for the catalytic cycle. Ensure the base is finely powdered and dry to maximize its reactivity.[6]
Q2: I'm observing very low conversion. How can I drive the reaction to completion?
A2: Low conversion suggests your catalyst is active but either slow, unstable under the reaction conditions, or present at too low a concentration.
-
Suboptimal Ligand Choice: While better than PPh₃, not all advanced ligands are equal. The electronic nature of your aryl iodide (electron-deficient due to the pyridine and carboxylic acid) requires a highly electron-donating ligand to accelerate the rate-determining oxidative addition step.[5][7]
-
Insufficient Thermal Energy: Aryl iodides are generally reactive, but the inhibitory effects of the substrate may necessitate higher temperatures to achieve a reasonable reaction rate.[3]
-
Poor Solubility: If any of your key reagents (substrate, boronic acid, or base) are not sufficiently soluble in the chosen solvent, the reaction will be slow and inefficient. This is particularly relevant for inorganic bases in organic solvents.
Optimization Strategies:
-
Screen Ligands: If one Buchwald ligand gives low conversion, screen another. For example, if SPhos is not effective, try XPhos or RuPhos, which have different steric and electronic properties.[6]
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. Typical Suzuki couplings run between 80-110 °C.[3] Monitor for potential decomposition or side reactions at higher temperatures.
-
Solvent and Base Screening: The choice of base and solvent are often linked.[6] For a base like K₃PO₄, a small amount of water is often required for it to function effectively, even in an organic solvent like dioxane.[3] If solubility is an issue, consider switching to a more polar aprotic solvent like DMF, but be aware that this can sometimes accelerate side reactions.
Q3: My reaction is messy, with multiple side products. What are they and how can I prevent them?
A3: Side product formation indicates that undesired reaction pathways are competing with your desired cross-coupling. For this substrate, the most likely culprits are:
-
Protodeboronation: This is the hydrolysis of the boronic acid back to its corresponding arene. It is promoted by high temperatures, extended reaction times, and excess water.[1][2]
-
Solution: Use fresh, high-purity boronic acid. Consider using a more stable boronic ester, such as a pinacol ester (Bpin), which is less prone to hydrolysis.[2] Minimize reaction time by monitoring closely with TLC or LC-MS.
-
-
Dehalogenation: The iodo-group on your substrate is replaced by a hydrogen atom. This is often caused by trace palladium hydride species in the reaction mixture.[2]
-
Solution: Screening different bases and solvents can mitigate this. Ensure your reagents and solvents are pure.
-
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is almost always caused by the presence of oxygen, which oxidizes the Pd(0) catalyst to Pd(II) species that promote this pathway.[1][2]
-
Solution: The remedy is rigorous degassing of all solvents and maintaining a strict inert atmosphere throughout the reaction.[2]
-
-
Decarboxylation: At elevated temperatures, the carboxylic acid group on the nicotinic acid ring can be lost. While sometimes a desired reaction, in this context it is an unwanted side reaction.[8]
-
Solution: Avoid excessively high temperatures if possible. If high heat is required for coupling, consider protecting the carboxylic acid as an ester.
-
Q4: Should I use protecting groups for the amine and carboxylic acid?
A4: This is a crucial strategic decision. While many modern catalyst systems can couple unprotected aminopyridines, the dual-functionality of your substrate makes it a prime candidate for a protection strategy, which can significantly simplify the reaction.[2][9]
Rationale for Protection:
-
Amine Protection: Converting the amino group to a carbamate (e.g., Boc or Cbz) eliminates its ability to coordinate with the palladium catalyst.[10][11] This removes a major source of catalyst inhibition.
-
Carboxylic Acid Protection: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prevents it from consuming base and removes the carboxylate's potential to inhibit the catalyst.[12] It also prevents unwanted decarboxylation.
Recommendation: If optimized conditions with the unprotected substrate fail to provide a satisfactory yield (>50-60%), a protection strategy is strongly recommended. Protecting both groups (e.g., as a Boc-amine and methyl ester) is often the most robust approach. While this adds two steps to your synthesis (protection and deprotection), it transforms a very challenging substrate into a much more conventional one, often saving time in the long run by avoiding extensive optimization.[10][13]
Experimental Protocols & Data
Recommended Starting Conditions for Screening
For a challenging substrate like this compound, a systematic screen of conditions is advised. The following table provides a validated starting point.
| Parameter | Recommended Starting Condition | Rationale & Comments |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid or Ester | 1.2 - 1.5 equivalents |
| Palladium Precatalyst | XPhos Pd G3 (or similar Buchwald precatalyst) | 2-5 mol%. Provides a reliable source of active, monoligated Pd(0).[6] |
| Ligand | (Included in precatalyst) | XPhos is a bulky, electron-rich ligand ideal for this substrate type.[3] |
| Base | K₃PO₄ (finely powdered) or Cs₂CO₃ | 3.0 equivalents. Strong, non-nucleophilic bases effective for challenging couplings.[3][6] |
| Solvent System | 1,4-Dioxane / H₂O (10:1) or Toluene / H₂O (10:1) | A small amount of water can be crucial for base efficacy.[3] Ensure solvents are rigorously degassed. |
| Temperature | 100 °C | A good starting temperature for difficult couplings. Adjust as needed based on reaction progress. |
| Atmosphere | Argon or Nitrogen | Absolutely essential to prevent catalyst deactivation and homocoupling.[2] |
General Procedure for Initial Screening
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid (1.5 eq), and the base (3.0 eq).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.03 eq).
-
Solvent Addition: Add the previously degassed solvent system via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS at 1, 4, and 12-hour intervals.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer carefully with 1M HCl to pH ~5-6 to protonate the product before extraction. Extract with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations: Mechanisms & Workflows
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the Suzuki coupling and highlights where the functional groups of this compound can interfere.
Caption: The Suzuki catalytic cycle with points of potential catalyst inhibition.
Troubleshooting Flowchart
Use this decision tree to systematically diagnose and solve issues with your reaction.
Caption: A decision tree for troubleshooting the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Palladium-Catalyzed Coupling of 2-Amino-5-iodonicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed coupling of 2-Amino-5-iodonicotinic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles and rationale for experimental choices. Our goal is to equip you with the knowledge to diagnose and resolve common side reactions and challenges encountered during these critical synthetic transformations.
Introduction: The Challenges of a Multifunctional Substrate
This compound is a valuable building block in medicinal chemistry, offering multiple points for diversification. However, its trifunctional nature—possessing an amino group, a carboxylic acid, and an iodo leaving group on a pyridine ring—presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The interplay of these functional groups can lead to a variety of undesired side reactions, impacting yield, purity, and reproducibility. This guide will address these issues systematically.
Troubleshooting Guide & FAQs
Issue 1: Low to No Product Formation and Catalyst Deactivation
Question: My Suzuki/Heck/Sonogashira/Buchwald-Hartwig coupling of this compound is failing or giving very low yields. What are the likely causes and how can I address them?
Answer:
Low or no conversion is one of the most common issues when working with this compound and is often linked to catalyst inhibition or deactivation. The primary culprits are the nitrogen-containing functional groups in the starting material.
Root Cause Analysis:
-
Catalyst Inhibition by the 2-Amino Group: The lone pair of electrons on the exocyclic amino group can coordinate strongly to the palladium center. This coordination can saturate the metal's coordination sphere, preventing the necessary oxidative addition of the aryl iodide and effectively halting the catalytic cycle.[1]
-
Pyridine Nitrogen Coordination: The endocyclic pyridine nitrogen can also act as a ligand for the palladium catalyst. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive. The proximity of the amino and pyridine nitrogens can even lead to chelation, further sequestering the active catalyst.[2]
-
Substrate Solubility: this compound and its salts can have poor solubility in common organic solvents used for cross-coupling reactions, leading to heterogeneous mixtures and inefficient catalysis.
Troubleshooting Strategies:
-
Protect the Amino Group: The most effective strategy to prevent catalyst inhibition is to protect the 2-amino group. The tert-Butyloxycarbonyl (Boc) group is a common and effective choice as it is stable under many coupling conditions and can be readily removed later.[3][4][5][6]
-
Protocol for Boc Protection:
-
Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base such as sodium hydroxide to deprotonate the carboxylic acid and facilitate the reaction.
-
Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Acidify the reaction mixture to precipitate the N-Boc protected product, which can then be isolated by filtration.
-
-
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired catalytic cycle and minimize catalyst inhibition.
-
For Suzuki-Miyaura Coupling: Consider using Buchwald ligands such as SPhos, XPhos, or RuPhos.
-
For Buchwald-Hartwig Amination: Ligands like BrettPhos have shown efficacy in couplings with challenging substrates.[7]
-
-
Solvent and Base Optimization:
-
Solvent Screening: If solubility is an issue, screen a range of solvents or solvent mixtures. For Suzuki couplings, mixtures of toluene/water or dioxane/water are common. For anhydrous reactions, DMF or DMA may be suitable, but be mindful of potential side reactions at high temperatures.
-
Base Selection: The choice of base can influence both solubility and reactivity. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS may be necessary, but their compatibility with the carboxylic acid must be considered.[8]
-
Visualizing Catalyst Inhibition:
Caption: Catalyst Inhibition by the Aminopyridine Substrate.
Issue 2: Formation of Symmetrical Biaryl Byproduct (Homocoupling)
Question: I am observing a significant amount of a homocoupled product (a dimer of my starting material) in my reaction mixture. How can I suppress this side reaction?
Answer:
Homocoupling is a common side reaction, particularly when using aryl iodides. It leads to the formation of a symmetrical biaryl from two molecules of the starting material.
Root Cause Analysis:
-
Mechanism of Homocoupling: This side reaction can occur through several pathways, often initiated by the oxidative addition of the aryl iodide to two Pd(0) centers or through a Pd(II) intermediate. The presence of oxygen can also promote homocoupling.
-
High Reactivity of Aryl Iodides: The C-I bond is highly reactive towards oxidative addition, which can favor homocoupling under certain conditions.
Troubleshooting Strategies:
-
Thorough Degassing: Oxygen can promote the homocoupling of organoboron reagents in Suzuki couplings and can also lead to the decomposition of the palladium catalyst. Ensure your reaction mixture is rigorously degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Control of Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner (e.g., boronic acid in a Suzuki coupling). This can favor the cross-coupling pathway over homocoupling.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling reaction.
-
Catalyst and Ligand Choice: Some catalyst systems are more prone to homocoupling than others. If this is a persistent issue, screening different palladium sources and ligands may be necessary.
Visualizing the Competing Pathways:
Caption: Competition between Cross-Coupling and Homocoupling.
Issue 3: Formation of Dehalogenated and/or Decarboxylated Byproducts
Question: My analysis shows the presence of 2-aminonicotinic acid (dehalogenation) and potentially 2-aminopyridine (decarboxylation). What causes these side reactions and how can I prevent them?
Answer:
Dehalogenation (replacement of iodine with hydrogen) and decarboxylation (loss of CO₂) are two potential side reactions that can reduce the yield of the desired product.
Dehalogenation:
-
Root Cause: This occurs when a hydride source is present in the reaction mixture. The palladium-hydride species formed can undergo reductive elimination with the aryl group, leading to the dehalogenated product. Potential hydride sources include certain solvents (e.g., alcohols), bases, or impurities in the reagents. Iodopyridines can be particularly susceptible to dehalogenation.[9]
-
Troubleshooting:
-
Solvent Choice: Avoid using alcohol solvents if dehalogenation is observed. Opt for aprotic solvents like toluene, dioxane, or DMF.
-
Base Purity: Ensure the base is of high purity and anhydrous.
-
Reaction Time: Minimize reaction times; prolonged heating can increase the likelihood of dehalogenation.
-
Decarboxylation:
-
Root Cause: While less common under typical cross-coupling conditions, palladium catalysts can mediate the decarboxylation of aromatic carboxylic acids, especially at elevated temperatures.[10] The presence of the electron-donating amino group may influence the susceptibility of the nicotinic acid ring to this process.
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable conversion rate.
-
Esterification: If decarboxylation is a significant issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). This modification can be performed prior to the coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. It has been noted that the carboxylic acid form can be unreactive in some C-N coupling reactions due to hydrolysis of an ester intermediate.[1]
-
Summary of Mitigation Strategies for Undesired Byproducts:
| Side Reaction | Primary Cause(s) | Recommended Solutions |
| Homocoupling | Oxygen, High reactivity of C-I bond | Rigorous degassing, Use slight excess of coupling partner, Lower reaction temperature |
| Dehalogenation | Hydride sources (solvents, bases) | Use aprotic solvents, Ensure purity of base, Minimize reaction time |
| Decarboxylation | High temperatures | Lower reaction temperature, Protect carboxylic acid as an ester |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of N-Boc-2-Amino-5-iodonicotinic Acid
This protocol provides a starting point for the Suzuki-Miyaura coupling of the N-Boc protected substrate. Optimization of catalyst, ligand, base, and solvent may be required for specific arylboronic acids.
-
Reagent Preparation:
-
To an oven-dried reaction vessel, add N-Boc-2-Amino-5-iodonicotinic acid (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
-
Inert Atmosphere:
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Solvent and Catalyst Addition:
-
Add a degassed solvent mixture (e.g., dioxane/water 4:1) to the vessel.
-
In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel under a positive pressure of inert gas.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 7. research.rug.nl [research.rug.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Solubility of 2-Amino-5-iodonicotinic Acid
Welcome to the technical support center for handling 2-Amino-5-iodonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in organic solvents. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you achieve your desired experimental outcomes.
Understanding the Molecule: Why is Solubility a Challenge?
This compound possesses a unique chemical structure that contributes to its often-poor solubility in many common organic solvents. As a zwitterionic compound, it has both a basic amino group and an acidic carboxylic acid group.[1] This dual nature means that in its solid, neutral state, the molecule can form strong intermolecular hydrogen bonds, creating a stable crystal lattice that is difficult for many organic solvents to break apart.[2][3] The solubility behavior is a function of the constant effect of the α-amino carboxylic acid portion and the independent interactions of the rest of the molecule.[3]
The key to improving solubility lies in disrupting these strong intermolecular forces and promoting more favorable interactions between the solute (this compound) and the solvent.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my chosen organic solvent. What is the first thing I should try?
A1: The first step is to ensure you are using an appropriate solvent and to apply gentle heating and agitation. Polar aprotic solvents like DMSO and DMF are often good starting points due to their ability to disrupt hydrogen bonds.[1] If solubility is still limited, a systematic solvent screening is recommended. (See Protocol 1).
Q2: I've tried several solvents with little success. What's the next logical step?
A2: If single-solvent systems fail, the next logical step is to explore co-solvent systems.[4][5] A co-solvent can modify the overall polarity of the solvent mixture, breaking the solute-solute interactions more effectively than a single solvent.[4][5] For example, adding a small amount of a polar protic solvent like methanol or ethanol to a polar aprotic solvent can sometimes significantly enhance solubility.
Q3: Can I use pH modification to improve solubility in an organic solvent?
A3: Yes, pH modification, or more accurately, acid-base chemistry, is a powerful technique. By adding a suitable acid or base, you can convert the zwitterionic this compound into its salt form, which can dramatically increase solubility.[6][7][8] For instance, reacting it with a base will deprotonate the carboxylic acid, while reacting with an acid will protonate the amino group. This conversion to an ionic salt disrupts the crystal lattice energy and can lead to much higher solubility.[6]
Q4: Will forming a salt of my compound make it less stable?
A4: Not necessarily. In fact, salt formation can sometimes enhance the chemical and physical stability of a compound.[6] However, it is crucial to assess the stability of any new salt form under your specific experimental conditions, including temperature and humidity.[6]
Troubleshooting Guide: A Step-by-Step Approach
This section provides a logical workflow for systematically addressing solubility issues.
Caption: A decision-making workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify the most effective single organic solvent for dissolving this compound.
Materials:
-
This compound
-
A selection of organic solvents (see table below)
-
Small vials (e.g., 1.5 mL glass vials)
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Preparation: Weigh a small, precise amount of this compound (e.g., 2 mg) into several labeled vials.
-
Solvent Addition: Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial. This will give a target concentration (e.g., 4 mg/mL).
-
Initial Mixing: Vortex each vial vigorously for 30 seconds.
-
Agitation & Heating: Place the vials on a magnetic stirrer. If solubility is still poor, gently heat the vials (e.g., to 40-50 °C) while stirring. Caution: Ensure proper ventilation and be aware of the boiling points of the solvents.
-
Observation: After a set time (e.g., 30 minutes), visually inspect each vial for undissolved solid.
-
Quantification (Optional): If a more precise measurement is needed, carefully filter the saturated solution and analyze the concentration of the filtrate using a suitable analytical method like HPLC-UV.
Data Interpretation:
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | DMSO, DMF, NMP | Generally the best starting point. These solvents are effective at disrupting hydrogen bonds. |
| Polar Protic | Methanol, Ethanol | May show some solubility, especially with heating. |
| Ethers | THF, Dioxane | Lower solubility is expected, but they can be useful as co-solvents. |
| Ketones | Acetone, MEK | Moderate solubility may be observed, particularly in solvents with a carbonyl group.[9] |
| Halogenated | DCM, Chloroform | Very low solubility is expected due to the non-polar nature of these solvents. |
Protocol 2: Co-Solvent System Development
Objective: To enhance solubility by creating a binary solvent mixture. Co-solvency works by reducing the interfacial tension between the aqueous solution and a hydrophobic solute.[10]
Rationale: The addition of a water-miscible organic solvent, known as a co-solvent, can significantly increase the solubility of nonpolar drugs by reducing the polarity of the solvent.[5]
Procedure:
-
Select Primary Solvent: Based on Protocol 1, choose the solvent that showed the most promise (even if incomplete). Let's assume this is DMSO.
-
Select Co-solvent: Choose a second solvent to mix with the primary one. A good choice might be a polar protic solvent like methanol or even a small amount of water, as water can sometimes enhance the solubility of carboxylic acids in organic solvents.[9][11][12]
-
Prepare Mixtures: Create a series of co-solvent mixtures in different ratios (e.g., 9:1, 4:1, 1:1 DMSO:Methanol).
-
Test Solubility: Repeat the solubility test from Protocol 1 using these co-solvent mixtures.
-
Optimize: Identify the co-solvent ratio that provides the best solubility for your needs.
Protocol 3: Salt Formation for Solubility Enhancement
Objective: To convert the zwitterionic compound into a more soluble salt form. Salt formation is a highly effective method for increasing the solubility of ionizable drugs.[6][13]
Rationale: To form a salt, a proton transfer must occur. A general guideline is that the pKa of the acidic counter-ion should be at least 2 units lower than the pKa of the basic group on your compound (the amino group), or the pKa of the basic counter-ion should be at least 2 units higher than the pKa of the acidic group on your compound (the carboxylic acid).[6]
Caption: Acid-base equilibrium of this compound.
Procedure (Example: Forming a Sodium Salt):
-
Dissolve/Suspend: Suspend a known amount of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Add Base: Add one molar equivalent of a base, such as sodium hydroxide (as a solution in methanol) or sodium methoxide, dropwise while stirring.
-
Monitor Reaction: Stir the mixture at room temperature. The solid should gradually dissolve as the salt is formed.
-
Isolation (if needed): If you need to isolate the solid salt, it can be precipitated by adding a less polar anti-solvent (e.g., diethyl ether or heptane) or by removing the solvent under reduced pressure.
-
Confirm Salt Formation: Use analytical techniques like NMR or FTIR to confirm that the salt has been formed.
-
Test Solubility: Test the solubility of the newly formed salt in your target organic solvent using the method from Protocol 1.
Common Counter-ions to Consider:
-
For Basic Salts (deprotonating the carboxylic acid): Sodium, Potassium, Calcium.[8]
-
For Acidic Salts (protonating the amino group): Hydrochloride, Mesylate, Hydrobromide, Fumarate.[8]
Advanced Strategies
If the above methods are insufficient, consider these advanced techniques:
-
Hydrotropy: This method involves adding a large amount of a second solute (a hydrotrope) to increase the aqueous solubility of the primary solute.[10] Hydrotropes are typically low molecular weight compounds that can form soluble complexes or aggregates.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] They can encapsulate poorly soluble molecules, forming inclusion complexes that have significantly improved solubility.[5][14]
References
- 1. 2-Amino-5-Pyridinecarboxylic Acid: Properties, Applications & Safe Sourcing from China | High-Quality API & Chemical Supplier [pipzine-chem.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpdft.com [rjpdft.com]
- 7. researchgate.net [researchgate.net]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes [escholarship.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 2-Amino-5-iodonicotinic Acid Reactions
This guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-5-iodonicotinic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success. Our goal is to empower you to diagnose issues, optimize your work-up procedures, and ensure the integrity of your results.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that can arise during the work-up of reactions involving this compound.
Question 1: My reaction is complete, but the work-up is yielding a persistent emulsion or intractable material during the initial quench and extraction. What's happening and how can I resolve it?
Answer:
This is a common issue, particularly in reactions that generate polar byproducts or when using basic conditions (e.g., Suzuki, Buchwald-Hartwig couplings). The amphiphilic nature of this compound, possessing both a basic amino group and an acidic carboxylic acid group, can lead to surfactant-like behavior at certain pH values, stabilizing emulsions.
Causality & Solution Strategy:
-
pH is Critical: The root cause is often improper pH control. Your product's solubility is highly pH-dependent. At neutral or near-neutral pH, the zwitterionic form can exist, which may have limited solubility in both aqueous and common organic solvents, leading to precipitation or emulsion formation.
-
Initial Acidification: Before extraction, carefully acidify the cooled reaction mixture with 1M HCl. The goal is to protonate the amino group, forming the hydrochloride salt. This salt is typically much more soluble in the aqueous phase. Aim for a pH of 2-3. This step also helps to neutralize any inorganic bases (like K₂CO₃ or Cs₂CO₃) used in the reaction.
-
Break stubborn emulsions: If an emulsion persists after acidification, adding a saturated solution of NaCl (brine) can help. The increased ionic strength of the aqueous phase disrupts the emulsion by making it more polar, forcing organic components out.
-
Filtration as a First Step: If a significant amount of solid material is present (e.g., from precipitated salts or byproducts), it is often best to filter the entire quenched mixture through a pad of Celite® before proceeding to a liquid-liquid extraction. This removes particulates that can stabilize emulsions at the interface.
Workflow for Emulsion Prevention & Resolution:
Caption: Workflow for initial reaction quench and extraction.
Question 2: My final product yield is very low. I suspect the product is lost during the aqueous washes. How can I improve recovery?
Answer:
Significant product loss into the aqueous phase is a frequent problem, directly related to the compound's pH-dependent solubility.
Causality & Solution Strategy:
-
Acidic Wash Losses: During acidic washes (pH < 4), the amino group is protonated, rendering the molecule highly water-soluble. While a necessary first step to remove basic impurities, prolonged contact or multiple washes can leach your product.
-
Basic Wash Losses: Conversely, during basic washes (e.g., with NaHCO₃ to remove acidic impurities), the carboxylic acid is deprotonated to the carboxylate salt, which is also highly water-soluble.
Optimized Extraction Protocol:
-
Initial Acidic Extraction: After quenching and acidifying to pH 2-3, perform your initial extraction with a suitable organic solvent (e.g., Ethyl Acetate). This transfers non-polar impurities into the organic phase while your protonated product remains in the aqueous layer. Crucially, save this aqueous layer.
-
Basification and Re-extraction: Take the saved aqueous layer from step 1 and carefully adjust its pH to ~4-5 with a base like saturated sodium bicarbonate or dilute NaOH. At this isoelectric point, the compound is least soluble in water and will precipitate.[1]
-
Product Isolation: Extract this basified aqueous solution multiple times with a more polar organic solvent system, such as a 9:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA), or Ethyl Acetate. The small amount of alcohol helps to improve the solubility of the zwitterionic product in the organic phase.
-
Combine and Dry: Combine all the organic extracts from step 3, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain your crude product.
Question 3: My NMR analysis shows my desired product, but also a significant amount of the de-iodinated analog (2-Aminonicotinic acid). What causes this and how can it be prevented?
Answer:
Protodeiodination (or protodebromination for the bromo-analog) is a common side reaction in palladium-catalyzed cross-couplings of electron-rich heteroaryls.[2] The electron-donating amino group makes the C-I bond susceptible to cleavage.
Causality & Prevention Strategy:
-
Reaction Conditions: This side reaction is often promoted by high temperatures, prolonged reaction times, or the presence of strong bases and certain phosphine ligands that favor reductive elimination pathways.[2]
-
Mitigation Strategies:
-
Lower Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.
-
Choice of Base: Use a milder base. While strong bases like Cs₂CO₃ are often effective for the main reaction, they can also accelerate protodeiodination. Consider using K₃PO₄ or K₂CO₃.[2][3]
-
Ligand Optimization: The choice of ligand is critical. Experiment with different bulky, electron-rich phosphine ligands which can sometimes suppress this side reaction.[2]
-
Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can interfere with the catalytic cycle and promote side reactions.
-
Purification of De-iodinated Impurity:
Separating this compound from 2-Aminonicotinic acid can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel is the most effective method. A gradient elution system, starting with a less polar solvent system (e.g., 100% DCM) and gradually increasing the polarity with methanol (e.g., DCM/MeOH 100:0 to 95:5), is often successful. The desired iodo-compound is less polar and should elute first.
-
Recrystallization: If the impurity level is low (<10%), recrystallization may be effective. See the FAQ section for suitable solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: It is typically a solid, ranging from off-white to light brown. It has both a weakly basic amino group and a weakly acidic carboxylic acid group.[4] Its solubility is highly dependent on pH. It is slightly soluble in water and more soluble in polar organic solvents like DMSO.[4]
| Property | Value | Source |
| Molecular Formula | C₆H₅IN₂O₂ | |
| Molar Mass | 264.02 g/mol | [5] |
| Appearance | Solid (white to off-white/brown) | [4] |
| Melting Point | ~240 - 245 °C (decomposes) | [4] |
| Solubility | Slightly soluble in water; Soluble in DMSO | [4] |
Q2: What are the recommended handling and storage conditions?
A2: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7] Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents, strong acids, and strong bases.[6]
Q3: How do I choose the best solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, polar solvents are required.
-
Recommended Solvents: Ethanol, isopropanol, or mixtures of ethanol and water are good starting points.[8]
-
General Protocol:
-
Dissolve the crude solid in a minimum amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot-filter the mixture to remove colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Q4: How can I effectively remove residual palladium catalyst after a cross-coupling reaction?
A4: Palladium residues can be persistent and often color the product gray or black.
-
Filtration: After the reaction work-up, dissolving the crude product in a suitable solvent (like DCM/MeOH) and filtering it through a short plug of silica gel or Celite® can remove a significant portion of the heterogeneous catalyst.
-
Aqueous Washes: Washing the organic extracts with an aqueous solution of thiourea or sodium thiosulfate can help to scavenge dissolved palladium species.
-
Specialized Scavengers: For very low levels of palladium contamination required for pharmaceutical applications, commercially available palladium scavengers (resins functionalized with thiols or other ligands) can be used.
Troubleshooting Logic Diagram:
Caption: A logic diagram for troubleshooting common work-up issues.
References
- 1. diaion.com [diaion.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-5-Pyridinecarboxylic Acid: Properties, Applications & Safe Sourcing from China | High-Quality API & Chemical Supplier [pipzine-chem.com]
- 5. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling in Reactions of 2-Amino-5-iodonicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and persistent challenge in cross-coupling chemistry: the minimization of homocoupling side reactions when using 2-Amino-5-iodonicotinic acid as a substrate. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries related to homocoupling in palladium-catalyzed cross-coupling reactions.
Q1: What is homocoupling, and why is it a significant problem with my this compound reactions?
A1: Homocoupling is an undesired side reaction where two molecules of one of the coupling partners react with each other to form a symmetrical dimer. For instance, in a Suzuki reaction, two molecules of your boronic acid reagent can couple to form a symmetrical biaryl.[1] In a Sonogashira reaction, two molecules of your terminal alkyne can form a 1,3-diyne (Glaser coupling).[2]
This is problematic for several key reasons:
-
Reduced Yield: It consumes your valuable starting materials, directly lowering the yield of your desired heterocoupled product.
-
Complicated Purification: The homocoupled byproduct is often structurally similar to the target molecule, making chromatographic separation difficult and time-consuming.
-
Misinterpretation of Results: Significant byproduct formation can complicate the analysis of reaction progress and final product characterization.
Your substrate, this compound, possesses an electron-donating amino group which can influence the electronic properties of the catalytic system, potentially affecting the relative rates of desired cross-coupling versus undesired side reactions.[3]
Q2: What are the primary mechanistic causes of homocoupling in palladium-catalyzed reactions?
A2: The formation of homocoupling byproducts is primarily driven by two factors: the presence of dissolved oxygen and the state of the palladium catalyst.[1][4]
-
Oxygen-Mediated Catalyst Oxidation: The active catalyst in most cross-coupling cycles is a Palladium(0) species. Dissolved oxygen in your reaction solvent can oxidize this active Pd(0) to a Palladium(II) species. This Pd(II) can then react with two molecules of your nucleophilic partner (e.g., boronic acid) in a transmetalation-reductive elimination sequence to produce the homocoupled product and regenerate the Pd(0) catalyst.[3][5] This creates a parasitic cycle that consumes your reagents.
-
In Situ Reduction of Pd(II) Precatalysts: Many common palladium sources, such as Palladium(II) acetate (Pd(OAc)₂), are Pd(II) precatalysts.[5] For the main catalytic cycle to begin, they must first be reduced to the active Pd(0) state. One of the pathways for this reduction involves the homocoupling of two boronic acid molecules, which generates Pd(0) but at the expense of your starting material.[4][5]
Q3: How does my specific substrate, this compound, influence the reaction?
A3: The functional groups on your substrate play a crucial role:
-
Iodide Group: As an aryl iodide, it is highly reactive towards oxidative addition, which is the first step in the catalytic cycle. This is generally favorable.[6][7]
-
Amino Group: This electron-donating group can increase the electron density on the aromatic ring, potentially modulating the rate of oxidative addition. It can also act as a potential ligand, coordinating to the palladium center and influencing its reactivity.
-
Carboxylic Acid Group: The acidic proton can react with the base. The resulting carboxylate is anionic, which will significantly alter the substrate's solubility. This group could also chelate the palladium catalyst, potentially altering the reaction pathway. In cases of persistent issues, protecting the carboxylic acid as an ester may be a viable strategy to consider.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving specific issues related to homocoupling.
Problem 1: Significant boronic acid homocoupling observed in a Suzuki-Miyaura reaction.
Your LC-MS or TLC analysis shows a major byproduct corresponding to the dimer of your boronic acid coupling partner.
Root Causes & Solutions
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Degassing | Implement a rigorous deoxygenation protocol. The most effective method is subsurface sparging, where an inert gas (argon or nitrogen) is bubbled directly through the solvent for 15-30 minutes prior to adding the catalyst.[1][3] Alternatively, use three cycles of the freeze-pump-thaw technique for complete oxygen removal.[3] | This physically removes dissolved O₂, preventing the oxidation of the active Pd(0) catalyst to Pd(II), a key species in the homocoupling pathway.[1][8] |
| Pd(II) Precatalyst Reduction | Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[4] If you must use a Pd(II) source, consider adding a mild reducing agent like potassium formate to facilitate the reduction to Pd(0) without consuming the boronic acid.[9][10] | Pd(0) sources and modern precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, bypassing the reaction pathway where the boronic acid acts as the reductant via homocoupling.[4][5] |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][11] A typical ligand-to-palladium ratio is 1:1 to 4:1.[6] | These ligands accelerate the rate-determining steps of the desired cross-coupling cycle (oxidative addition and reductive elimination).[12] By making the desired reaction kinetically faster, you outcompete the slower, undesired homocoupling pathway. The steric bulk also disfavors the formation of intermediates leading to homocoupling.[4] |
| Inappropriate Base | Use weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) instead of strong bases like NaOH.[4] Base strength and solubility are critical and often require empirical screening for a new substrate.[6][8] | The base is crucial for activating the boronic acid for transmetalation, but overly harsh or strong bases can sometimes promote side reactions. Milder bases are often sufficient and less likely to cause degradation or promote homocoupling.[4] |
| High Boronic Acid Concentration | If other methods fail, consider adding the boronic acid solution slowly over the course of the reaction using a syringe pump. | Maintaining a low instantaneous concentration of the boronic acid can suppress the bimolecular homocoupling reaction, which is second-order with respect to the boronic acid concentration.[3] |
Visualizing the Competing Pathways
The following diagram illustrates the main Suzuki catalytic cycle and the parasitic cycle that leads to homocoupling.
Caption: Suzuki cycle vs. the homocoupling side-reaction.
Problem 2: Alkyne homocoupling (Glaser coupling) observed in a Sonogashira reaction.
You observe a significant byproduct corresponding to the dimer of your terminal alkyne.
Root Causes & Solutions
The primary cause of Glaser coupling is the copper(I) co-catalyst, often exacerbated by the presence of oxygen.[2][13]
| Potential Cause | Recommended Solution | Scientific Rationale |
| Copper(I)-Mediated Dimerization | Switch to a "copper-free" Sonogashira protocol. These conditions often require a slightly higher reaction temperature or a more active palladium/ligand system but completely eliminate the primary catalyst for Glaser coupling.[13] | The copper cycle is responsible for generating the copper-acetylide intermediate. In the presence of an oxidant (like O₂), two of these intermediates can couple to form the diyne byproduct. Removing copper removes this entire pathway.[7] |
| Presence of Oxygen | As with Suzuki coupling, rigorous deoxygenation is critical. Use subsurface sparging or freeze-pump-thaw cycles.[7] | Oxygen promotes the oxidative homocoupling of copper acetylides. Maintaining a strictly anaerobic environment is one of the most effective ways to suppress this side reaction, even in copper-catalyzed systems.[13] |
| Suboptimal Base/Solvent | Screen different amine bases (e.g., Et₃N, DIPEA, piperidine) and solvents. The choice can significantly impact the reaction rate and selectivity.[14][15] Polar aprotic solvents like DMF or aprotic solvents like toluene or dioxane are common.[2] | The base is required to deprotonate the terminal alkyne.[14] The solubility of the generated acetylide species and the stability of the catalytic intermediates are highly dependent on the solvent system, which in turn affects the competition between cross-coupling and homocoupling.[2] |
Problem 3: Low yield and multiple side products in Buchwald-Hartwig amination.
While not strictly a "homocoupling" of the amine, related side reactions like reductive dehalogenation of the this compound (replacing -I with -H) or biaryl formation (dimer of the iodo-acid) can plague these C-N coupling reactions.
Root Causes & Solutions
| Potential Cause | Recommended Solution | Scientific Rationale |
| Slow Reductive Elimination | Use bulky, electron-rich "Buchwald-type" ligands (e.g., XPhos, SPhos, BrettPhos).[16] These are specifically designed for C-N coupling. | These ligands promote the final, often rate-limiting, reductive elimination step to form the C-N bond.[17] This acceleration helps the desired pathway outcompete side reactions like β-hydride elimination (leading to dehalogenation) or catalyst decomposition. |
| Incorrect Base | A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or alkali metal tert-butoxides (NaOtBu, KOtBu) are standard.[18] | The base must be strong enough to deprotonate the amine once it has coordinated to the palladium center, forming the palladium-amido complex that is necessary for reductive elimination.[17][18] |
| Catalyst Inhibition | The amino and carboxylic acid groups on your substrate could potentially coordinate to the palladium and inhibit catalysis. | Consider protecting one or both functional groups if optimization of other parameters fails. Converting the carboxylic acid to a methyl or ethyl ester is a common strategy that can also improve solubility. |
Visualizing the Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting cross-coupling reactions.
Caption: A logical workflow for troubleshooting homocoupling.
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a starting point for the coupling of this compound with a generic arylboronic acid (1.2 equiv).
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[19]
-
XPhos Pd G3 (Buchwald precatalyst, 1-2 mol%)[19]
-
Potassium phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)[19]
-
Solvent: 1,4-Dioxane/Water (10:1 ratio), deoxygenated[19]
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.[19]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[6]
-
Solvent Addition & Degassing: Add the 1,4-dioxane/water solvent mixture via syringe. With the needle submerged in the solvent, bubble argon or nitrogen gas through the solution for 15-20 minutes. This subsurface sparging is highly effective at removing dissolved oxygen.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst.
-
Reaction Execution: Place the vial in a preheated heating block or oil bath set to 80–110 °C and stir vigorously.[19]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer carefully with 1M HCl to pH ~4-5 to protonate the product before extraction. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[8]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. books.lucp.net [books.lucp.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. research.rug.nl [research.rug.nl]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Amino-5-iodonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activities exhibited by derivatives of 2-amino-5-iodonicotinic acid. We will explore how modifications to this versatile scaffold influence its therapeutic potential, with a focus on enzyme inhibition, antimicrobial, and anticancer applications. The discussion is grounded in experimental data and established scientific principles to provide actionable insights for drug discovery and development.
The this compound Scaffold: A Versatile Pharmacophore
The 2-aminopyridine structure is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The introduction of an iodine atom at the 5-position of the nicotinic acid backbone creates a unique starting point for chemical synthesis and drug design. The iodine atom is not merely a placeholder; its electron-withdrawing nature and size can influence molecular interactions. More importantly, it serves as an exceptionally versatile synthetic handle for carbon-carbon bond-forming reactions, such as Suzuki and Sonogashira couplings. This allows for the systematic introduction of a wide array of substituents at the 5-position, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of biological activity.
Caption: Potential derivatization points of the this compound scaffold.
Comparative Analysis of Biological Activities
The strategic modification of the this compound core has yielded derivatives with promising activities across several therapeutic areas. Below, we compare these activities, supported by experimental data and protocols.
Enzyme Inhibition
Derivatives of the 2-aminopyridine scaffold have shown significant potential as inhibitors of various enzymes. The ability to introduce diverse aryl groups at the 5-position via the iodo handle allows for targeted interactions with the active sites of enzymes implicated in metabolic diseases.
Comparative Performance:
One notable study involved the synthesis of 5-styryl-2-aminochalcone hybrids, which can be conceptually derived from a 2-amino-5-iodoacetophenone precursor through Suzuki coupling.[2] These compounds were evaluated for their inhibitory activity against carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase, which are key targets in managing type 2 diabetes.
| Compound ID | Derivative Type | Target Enzyme | IC50 (µM) |
| Acarbose (Std.) | Standard Drug | α-Amylase | 2.5 ± 0.25 |
| 2a | 2-Amino-5-styrylacetophenone | α-Amylase | 2.3 ± 0.20 |
| 2c | 2-Amino-5-(4-chlorostyryl)acetophenone | α-Amylase | 5.8 ± 0.51 |
| 3g | 2′-amino-5′-(4-chlorostyryl)-4-fluorochalcone | α-Amylase | 1.7 ± 0.25 |
| 3d | 2′-amino-5′-(4-methoxystyryl)-3-fluorochalcone | α-Amylase | 7.0 ± 0.45 |
| Data synthesized from a study on related acetophenone derivatives.[2] |
Experimental Insight: The data reveals that derivatization profoundly impacts inhibitory potency. The 2-amino-5-styrylacetophenone (2a) showed α-amylase inhibition comparable to the standard drug, acarbose.[2] Further modification into a chalcone structure, particularly with a 4-chlorostyryl group (3g), enhanced this activity, surpassing the standard.[2] This highlights a clear SAR where the extended conjugation and specific substitutions at the 5-position are crucial for potent enzyme inhibition.
Experimental Protocol: α-Amylase Inhibition Assay
This protocol outlines a standard method for assessing the inhibitory potential of compounds against α-amylase.
-
Reagent Preparation:
-
Prepare a 0.02 M sodium phosphate buffer (pH 6.9) with 6 mM NaCl.
-
Dissolve porcine pancreatic α-amylase in the buffer to a concentration of 10 units/mL.
-
Prepare a 1% (w/v) starch solution in the buffer by heating until clear.
-
Prepare the dinitrosalicylic acid (DNS) color reagent.
-
Dissolve test compounds in DMSO to create stock solutions.
-
-
Assay Procedure:
-
In a microplate well, add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the α-amylase solution and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the starch solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Stop the reaction by adding 40 µL of the DNS reagent.
-
Heat the plate in a boiling water bath for 10 minutes to allow for color development.
-
Cool to room temperature and add 150 µL of deionized water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Acarbose is used as a positive control.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
IC50 values are determined by plotting the inhibition percentage against the log of the compound concentration.
-
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Antimicrobial Activity
The pyridine ring is a cornerstone in the development of antimicrobial agents.[1] By synthesizing derivatives of this compound, researchers can create novel compounds to combat the growing threat of drug-resistant bacteria and fungi. Studies on related 2-aminonicotinic acid derivatives have shown promising results, particularly against Gram-positive bacteria.
Comparative Performance:
Research into 2-amino-5-arylazonicotinates and other nicotinic acid derivatives has demonstrated significant antimicrobial effects.[3][4] While these compounds are not directly iodinated, they showcase the potential of substitutions at the 5-position. Many of the synthesized compounds exhibited strong inhibitory effects on the growth of Gram-positive bacteria, especially Bacillus subtilis and Staphylococcus aureus.[3][4]
| Compound Class | Target Organism | Activity (MIC, µg/mL) | Reference |
| Ampicillin (Std.) | B. subtilis | 12.5 | [3] |
| 8a (Arylazonicotinate) | B. subtilis | 12.5 | [3] |
| 10c (Pyridazinone) | B. subtilis | 12.5 | [3] |
| 13 (Acylhydrazone) | S. epidermidis | 1.95 | [4] |
| 13 (Acylhydrazone) | S. aureus (MRSA) | 7.81 | [4] |
| Data from studies on related 2-aminonicotinic acid derivatives.[3][4] |
Experimental Insight: The results indicate that the 2-aminopyridine core is a potent pharmacophore for antibacterial agents.[1][3] The transformation of nicotinic acid into acylhydrazone derivatives, for instance, yielded compounds with very high activity against staphylococcal strains, including methicillin-resistant S. aureus (MRSA).[4] Fusing the pyridine ring to form bicyclic pyrido[2,3-d]pyrimidine derivatives also enhanced antimicrobial activity against Gram-positive bacteria.[3] This suggests that using the 5-iodo position as a scaffold to build larger, more complex heterocyclic systems is a promising strategy for developing new antibiotics.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation:
-
Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Prepare a bacterial/fungal inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted compound with the standardized microbial suspension.
-
Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye.
-
An indicator dye like resazurin can be added to aid in visualizing viability.
-
Caption: Standard workflow for MIC determination via broth microdilution.
Anticancer Activity
The development of novel anticancer agents is a critical area of research. Heterocyclic compounds, including those with indole and pyridine cores, are known to possess diverse chemotherapeutic activities.[5] The presence of a halogen atom, such as iodine, can significantly enhance anticancer potency, potentially through improved binding interactions or altered metabolic stability.
Comparative Performance:
While direct studies on this compound derivatives are emerging, related structures provide strong evidence of their potential. For example, in a study of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives, compounds with halogen substitutions at the C5 position of the indole ring showed the most potent anticancer activity against HeLa cancer cell lines.[5]
| Compound ID | C5-Substitution | Target Cell Line | IC50 (µM) |
| Cisplatin (Std.) | - | HeLa | 10.12 |
| VIa | H (unsubstituted) | HeLa | 33.62 |
| VIb | F (Fluoro) | HeLa | 12.54 |
| VIc | Cl (Chloro) | HeLa | 10.64 |
| VId | Br (Bromo) | HeLa | 11.26 |
| Data from a study on C5-substituted 2-indolinone derivatives, highlighting the role of halogens.[5] |
Experimental Insight: The data clearly demonstrates that the presence of an electron-withdrawing halogen atom at the C5 position dramatically increases cytotoxicity compared to the unsubstituted analog.[5] The chloro-substituted derivative (VIc) exhibited potency comparable to the standard anticancer drug, Cisplatin.[5] This strongly supports the hypothesis that this compound is a promising starting scaffold for developing new anticancer agents, where the iodine itself could contribute to activity or be replaced with other functional groups to optimize performance.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, K562) into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Include untreated cells as a negative control and a known anticancer drug (e.g., Cisplatin) as a positive control.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Caption: Hypothetical mechanism for an anticancer derivative inhibiting a key signaling pathway like STAT3.[6]
Conclusion and Future Directions
The this compound scaffold is a highly valuable platform for the development of novel therapeutic agents. The iodine atom at the 5-position provides a crucial synthetic handle for creating chemical diversity, enabling the generation of derivatives with potent and specific biological activities.
-
Enzyme Inhibition: Derivatives show promise in inhibiting metabolic enzymes like α-amylase, with potency comparable to or exceeding standard drugs.[2]
-
Antimicrobial Activity: The 2-aminopyridine core is effective against Gram-positive bacteria, including resistant strains like MRSA.[3][4]
-
Anticancer Potential: The strategic inclusion of a halogen at the 5-position is a proven method for enhancing cytotoxicity against cancer cell lines.[5]
Future research should focus on leveraging the 5-iodo position to explore a wider range of C-C and C-N coupling reactions. Screening these novel derivatives against a broader panel of enzymes, microbial strains, and cancer cell lines will be essential. Furthermore, in-depth mechanistic studies, supported by molecular docking, will help elucidate the specific interactions driving the observed biological activities and guide the rational design of next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 5. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 2-Amino-5-iodonicotinic Acid
This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to characterize 2-Amino-5-iodonicotinic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science.[1] As researchers and drug development professionals, the unambiguous structural confirmation and purity assessment of such molecules are paramount. This document moves beyond a simple recitation of data, offering a rationale for experimental choices and a comparative framework against a structurally similar, non-iodinated analog, 2-Aminonicotinic acid.
Introduction: The Significance of Structural Elucidation
This compound belongs to the family of substituted nicotinic acid derivatives, which are widely explored for their biological activities.[1][2] The introduction of a heavy iodine atom at the 5-position of the pyridine ring significantly alters the molecule's electronic properties, lipophilicity, and potential for further synthetic modification (e.g., in cross-coupling reactions). Consequently, rigorous spectroscopic analysis is not merely a quality control step but a critical component of understanding its structure-activity relationship (SAR).
This guide will dissect the application of four cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—to the analysis of this compound. For each method, we will present a detailed protocol, interpret the resulting data, and draw direct comparisons with 2-Aminonicotinic acid to highlight the specific influence of the iodine substituent.
The Analytical Workflow: A Holistic Approach
The characterization of a novel or synthesized batch of this compound should follow a logical workflow to build a comprehensive and self-validating data package. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map the chemical environment of each atom.
Expert Insight: Why DMSO-d₆ is the Solvent of Choice
For compounds like this compound, which possess both acidic (carboxylic acid) and basic (amino, pyridine nitrogen) groups, solubility can be challenging in common NMR solvents like CDCl₃. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for several reasons:
-
High Polarity: It readily dissolves polar, polyfunctional molecules.
-
Proton Exchange: It allows for the observation of exchangeable protons (from -NH₂ and -COOH groups), which appear as broad signals. These signals can be confirmed by adding a drop of D₂O to the NMR tube, which causes them to disappear due to deuterium exchange.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (e.g., this compound) in 0.6 mL of DMSO-d₆.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (to achieve good signal-to-noise).
-
Relaxation delay: 1-2 seconds.
-
Reference the spectrum to the residual DMSO signal at 2.50 ppm.
-
Data Interpretation & Comparison
The key difference between the ¹H NMR spectra of this compound and 2-Aminonicotinic acid lies in the aromatic region. The heavy, electron-withdrawing iodine atom deshields adjacent protons, causing them to resonate at a higher chemical shift (further downfield).
| Compound | H-4 (ppm) | H-6 (ppm) | -NH₂ (ppm, broad) | -COOH (ppm, broad) | Reference |
| 2-Aminonicotinic acid | ~6.6 ppm (dd) | ~7.9 ppm (dd) | Variable | Variable | [3] |
| This compound | ~8.2 ppm (d) | ~8.0 ppm (d) | Variable | Variable | Predicted |
| 2-Amino-5-iodobenzoic acid | H-4: ~7.47 ppm | H-6: ~7.95 ppm | ~5.8 ppm | - | [4] |
| 2-Amino-5-chlorobenzoic acid | H-4: ~7.2 ppm | H-6: ~7.7 ppm | ~5.9 ppm | - | [5] |
Table 1: Comparative ¹H NMR chemical shifts (in DMSO-d₆). Note: Benzoic acid derivatives are included for trend analysis. The iodine atom simplifies the splitting pattern from doublet of doublets (dd) to doublets (d) for the remaining ring protons.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an exceptionally rapid and reliable method for identifying the presence of key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrument Setup: Use a modern FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum (clean crystal) first, followed by the sample spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹.
Data Interpretation & Comparison
The IR spectra of both this compound and its non-iodinated analog will be dominated by characteristic absorptions from the amino, carboxylic acid, and aromatic ring functionalities.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance | Reference |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | Indicates H-bonding of the acid dimer. | [6][7] |
| N-H Stretch (Amino Group) | 3500 - 3300 (two sharp bands) | Characteristic of a primary amine. | [8] |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 (strong) | Confirms the carbonyl of the acid. | [6] |
| C=C & C=N Stretch (Aromatic) | 1620 - 1450 (multiple bands) | Fingerprint region for the pyridine ring. | [9] |
| C-I Stretch | ~500 - 600 | Key differentiator. This low-frequency vibration confirms the presence of the carbon-iodine bond. | N/A |
Table 2: Key IR absorption bands for this compound.
The primary distinction will be the presence of a C-I stretching vibration at a low frequency for the iodinated compound, a region often crowded but essential for confirmation. The electronic effect of iodine may also slightly shift the positions of the C=O and N-H stretches compared to the non-iodinated analog, but the C-I stretch is the most definitive marker.
UV-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated π-systems.[10] The pyridine ring, substituted with an amino group (an auxochrome) and a carboxylic acid group, constitutes a strong chromophore.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution (e.g., 1x10⁻⁴ M) of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the absorbance from approximately 200 to 400 nm, using the pure solvent as a blank. Identify the wavelength of maximum absorbance (λmax).
Data Interpretation & Comparison
The addition of a heavy atom like iodine to the conjugated system is expected to cause a bathochromic shift (a shift to a longer wavelength) of the λmax. This is due to the "heavy atom effect" and iodine's ability to participate in the π-system through its lone pairs, effectively extending the conjugation.
| Compound | Expected λmax (nm) | Rationale | Reference |
| 2-Aminonicotinic acid | ~290 - 310 | π → π* transition of the substituted pyridine ring. | [11] |
| This compound | ~310 - 330 | Bathochromic shift due to the iodine substituent extending the conjugated system. | Predicted |
Table 3: Comparative UV-Vis absorbance maxima.
This shift provides corroborating evidence for the successful incorporation of iodine into the aromatic ring.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy.
Expert Insight: Choosing an Ionization Technique
Electrospray ionization (ESI) is the preferred method for molecules like this. It is a "soft" ionization technique that typically generates the protonated molecular ion ([M+H]⁺) in positive ion mode or the deprotonated molecular ion ([M-H]⁻) in negative ion mode, with minimal fragmentation. This makes it easy to identify the molecular weight.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (for positive mode) or ammonia (for negative mode) to aid ionization.
-
Infusion: Infuse the sample directly into the ESI source of the mass spectrometer.
-
Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).
Data Interpretation & Comparison
The key feature in the mass spectrum of this compound is the unmistakable isotopic signature of the molecular ion. Iodine is monoisotopic (¹²⁷I), so we expect a single, clean peak for the molecular ion.
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Reference |
| 2-Aminonicotinic acid | C₆H₆N₂O₂ | 138.12 | 139.05 | [3] |
| This compound | C₆H₅IN₂O₂ | 264.02 | 264.95 | [12] |
Table 4: Comparative molecular weight and expected ESI-MS signals.
The mass difference of ~126 amu between the protonated ions of the two compounds corresponds precisely to the replacement of a hydrogen atom (1 amu) with an iodine atom (127 amu), providing unequivocal proof of the compound's identity. Further fragmentation analysis (MS/MS) could show a characteristic loss of CO₂ (44 amu) from the carboxylic acid.[13]
Conclusion: A Multi-faceted Approach to Certainty
The spectroscopic characterization of this compound is a clear example of how multiple analytical techniques work in concert to provide an unambiguous structural assignment.
-
MS confirms the correct mass and formula.
-
IR confirms the presence of the required functional groups (-NH₂, -COOH, C-I).
-
UV-Vis confirms the integrity of the conjugated aromatic system and the electronic influence of the iodine.
-
NMR provides the final, detailed map of the proton and carbon skeleton, confirming the precise regio-isomer.
By comparing this comprehensive dataset with that of a known analog like 2-Aminonicotinic acid, a researcher can build a robust, self-validating case for the identity and purity of their product, which is the bedrock of reliable and reproducible science in drug discovery and development.
References
- 1. jocpr.com [jocpr.com]
- 2. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminonicotinic acid(5345-47-1) 1H NMR [m.chemicalbook.com]
- 4. 2-Amino-5-iodobenzoic acid(5326-47-6) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Amino-5-chlorobenzoic acid(635-21-2) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. This compound | 54400-30-5 [sigmaaldrich.com]
- 13. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Amino-5-iodonicotinic Acid and 2-Amino-5-bromonicotinic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of building blocks is a critical decision that dictates synthetic efficiency and overall yield. Within the arsenal of heterocyclic scaffolds, 2-amino-5-halonicotinic acids are invaluable intermediates, offering multiple points for diversification. This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 2-Amino-5-iodonicotinic acid and 2-Amino-5-bromonicotinic acid. Supported by fundamental mechanistic principles and extrapolated experimental data, we will explore their performance in three of the most pivotal transformations in modern medicinal chemistry: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
The Decisive Factor: The Carbon-Halogen Bond
The primary determinant of reactivity in these palladium-catalyzed reactions is the inherent strength of the carbon-halogen (C-X) bond. The established trend for C-X bond dissociation energies is C-F > C-Cl > C-Br > C-I.[1][2] A weaker bond requires less energy to break, facilitating the initial, often rate-determining, step of the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) catalyst.[3][4][5]
Consequently, the C-I bond in this compound is weaker than the C-Br bond in its counterpart. This fundamental difference translates to a general reactivity trend where aryl iodides are more reactive than aryl bromides .[5][6] This enhanced reactivity often manifests as:
-
Milder Reaction Conditions: Reactions with the iodo-derivative can frequently be conducted at lower temperatures.
-
Shorter Reaction Times: The faster rate of oxidative addition typically leads to quicker consumption of the starting material.
-
Higher Catalyst Turnover: A more efficient catalytic cycle can sometimes allow for lower catalyst loadings.
While the bromo-derivative is often more cost-effective and readily available, its lower reactivity may necessitate more forcing conditions, such as higher temperatures, longer reaction times, or more specialized and expensive catalyst systems to achieve comparable yields.[6]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for creating carbon-carbon bonds, essential for the synthesis of biaryl structures prevalent in pharmaceutical agents. When comparing our two substrates, the superior reactivity of the iodo-analogue is pronounced.
Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 2-Amino-5-bromonicotinic acid | Rationale & Citation |
| Typical Reaction Temp. | 60-80 °C | 80-110 °C | The weaker C-I bond allows for oxidative addition at lower temperatures.[5] |
| Typical Reaction Time | 1-4 hours | 4-12 hours | Faster oxidative addition leads to a more rapid catalytic cycle.[5] |
| Catalyst System | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, SPhos/XPhos | While standard catalysts work for the iodide, the less reactive bromide often requires more active, bulky phosphine ligands to promote oxidative addition.[4][7][8] |
| Expected Yield | Good to Excellent | Moderate to Good | The higher reactivity generally translates to higher yields under optimized conditions. |
Experimental Protocols: Suzuki-Miyaura Coupling
The following protocols are representative starting points for the Suzuki-Miyaura coupling of a generic arylboronic acid with the two substrates.
Protocol 1: Coupling with this compound
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane/water (4:1, 10 mL).
-
Degas the solution by bubbling with argon for 15 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling with 2-Amino-5-bromonicotinic Acid
-
To a dry Schlenk flask, add 2-amino-5-bromonicotinic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene (10 mL).
-
Add Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Heat the reaction mixture to 100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Follow steps 7-9 from Protocol 1 for workup and purification.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for forming C(sp²)-C(sp) bonds, installing valuable alkynyl groups into molecules.[9] This reaction, co-catalyzed by palladium and copper, also demonstrates a clear reactivity preference for the iodo-substrate.
Comparative Performance in Sonogashira Coupling
| Feature | This compound | 2-Amino-5-bromonicotinic acid | Rationale & Citation |
| Reaction Conditions | Milder (often room temp. to 60 °C) | More forcing (typically 60-100 °C) | The high reactivity of the C-I bond allows for lower energy input.[10][11] |
| Copper Co-catalyst | Can sometimes proceed under copper-free conditions | Generally requires a copper(I) co-catalyst | The enhanced rate of oxidative addition for the iodide can make the copper cycle less critical.[11][12] |
| Reaction Time | 2-6 hours | 8-24 hours | Faster overall catalytic turnover.[10] |
| Side Reactions | Lower incidence of alkyne homocoupling (Glaser coupling) | Higher potential for homocoupling at elevated temperatures | Milder conditions for the iodide minimize this common side reaction. |
Experimental Protocols: Sonogashira Coupling
Protocol 3: Coupling with this compound
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and Copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed triethylamine (Et₃N) (5 mL) and the terminal alkyne (1.2 mmol).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography.
Protocol 4: Coupling with 2-Amino-5-bromonicotinic Acid
-
Follow steps 1-3 from Protocol 3, using 2-amino-5-bromonicotinic acid.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Follow steps 5-6 from Protocol 3 for workup and purification.[13][14]
Visualizing the Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines.[1] While the general reactivity trend of Ar-I > Ar-Br holds, aryl iodides can sometimes be challenging substrates in this reaction. The iodide formed can act as an inhibitor to the catalyst.[6][15] However, with modern ligands, this issue is often overcome, and the iodo-derivative still generally reacts under milder conditions.
Comparative Performance in Buchwald-Hartwig Amination
| Feature | This compound | 2-Amino-5-bromonicotinic acid | Rationale & Citation |
| Typical Reaction Temp. | 80-100 °C | 100-120 °C | The C-I bond's lability still favors a lower activation barrier for oxidative addition. |
| Base Selection | K₃PO₄, Cs₂CO₃ | NaOt-Bu, LiHMDS | Milder inorganic bases are often sufficient for the iodo-compound, while the bromo-analogue may require stronger, non-nucleophilic bases.[6] |
| Ligand Choice | XPhos, RuPhos | BrettPhos, RuPhos | Both require bulky, electron-rich phosphine ligands, but the bromo-compound is more dependent on highly active ligands for good yields.[16][17] |
| Potential Issues | Catalyst inhibition by iodide can occur but is often mitigated by modern ligand systems.[15] | Slower reaction rates can lead to decomposition of starting materials or products at high temperatures. | The nature of the halide leaving group can influence catalyst stability and activity.[6] |
Experimental Protocols: Buchwald-Hartwig Amination
Protocol 5: Amination of this compound
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), RuPhos (0.036 mmol, 3.6 mol%), and Cs₂CO₃ (1.4 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat to 100 °C for 4-8 hours.
-
Monitor by LC-MS. Upon completion, cool, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 6: Amination of 2-Amino-5-bromonicotinic Acid
-
Follow step 1 from Protocol 5, but use NaOt-Bu (1.4 mmol) as the base.
-
Follow step 2 from Protocol 5, using 2-amino-5-bromonicotinic acid.
-
Add anhydrous, degassed THF (5 mL).
-
Seal the tube and heat to 110 °C for 12-24 hours.
-
Follow steps 5-6 from Protocol 5 for workup and purification.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Strategic Recommendations
Strategic Recommendations for Researchers:
-
For rapid analogue synthesis and late-stage functionalization , where reaction efficiency and mild conditions are paramount to preserve complex functionality, This compound is the superior choice.
-
For large-scale synthesis or when cost is a primary driver , 2-amino-5-bromonicotinic acid remains a viable option. However, development chemists must be prepared to invest more time in optimizing reaction conditions, potentially requiring higher temperatures and more sophisticated, and costly, ligand/catalyst systems to achieve desired outcomes.
By understanding the fundamental principles of reactivity and the practical implications for reaction design, chemists can make informed decisions in selecting the optimal building block, thereby accelerating the drug discovery and development process.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 13. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 14. scirp.org [scirp.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. research.rug.nl [research.rug.nl]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: The Strategic Advantage of Iodo-Nicotinic Acid in Palladium-Catalyzed Cross-Coupling
Introduction: Beyond the Halogen Choice
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds like nicotinic acid is a cornerstone of modern molecular design. Palladium-catalyzed cross-coupling reactions are indispensable tools in this endeavor, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.[1] The choice of the halogen on the nicotinic acid precursor—typically bromine or iodine—is far from a trivial decision. It is a strategic choice that profoundly impacts reaction kinetics, efficiency, and the overall feasibility of a synthetic route.
This guide provides an in-depth, evidence-based comparison of iodo- and bromo-nicotinic acids in key cross-coupling reactions. Moving beyond simple protocols, we will delve into the mechanistic underpinnings that dictate their reactivity, present comparative experimental data, and offer field-proven insights to help you make the most informed and strategic decisions in your synthetic planning.
The Decisive Factor: A Mechanistic Deep Dive into C-X Bond Reactivity
The superior performance of iodo-nicotinic acid in cross-coupling reactions is fundamentally rooted in the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The established order of reactivity for aryl halides is a direct consequence of these energies: I > Br > Cl .[2][3]
The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, a fact that has critical implications for the catalytic cycle.[4][5][6]
| Bond | Average Bond Energy (kJ/mol) |
| C-I | ~240[7] |
| C-Br | ~276[7] |
| C-Cl | ~339[7] |
This difference in bond strength is most critical during oxidative addition , the initial and often rate-determining step of the catalytic cycle.[2][8] In this step, the active Palladium(0) catalyst inserts into the C-X bond. The lower BDE of the C-I bond translates to a lower activation energy for this step, allowing the reaction to proceed more readily.[9] Consequently, couplings involving iodo-nicotinic acid can be performed under significantly milder conditions and in shorter timeframes.[3][4]
Performance Face-Off: Iodo- vs. Bromo-Nicotinic Acid in Practice
The mechanistic advantage of the weaker C-I bond translates directly into tangible experimental benefits. While bromo-nicotinic acids offer a good balance of reactivity and stability, iodo-nicotinic acids are the clear choice when reaction efficiency is paramount.[2]
| Feature | Iodo-Nicotinic Acid | Bromo-Nicotinic Acid | Rationale |
| Relative Reactivity | High | Moderate | The weaker C-I bond facilitates a faster rate of oxidative addition.[4] |
| Reaction Temperature | Room temp to moderate heat (e.g., 50–80 °C) | Moderate to high heat (e.g., 80–110 °C) | Higher intrinsic reactivity allows for coupling at lower temperatures.[4] |
| Reaction Time | Shorter (e.g., 1–8 hours) | Longer (e.g., 6–24 hours) | A faster catalytic cycle leads to quicker consumption of starting materials.[4] |
| Catalyst Loading | Potentially lower | Typically standard | A more reactive substrate may require a lower concentration of catalyst.[4] |
| Typical Yields | Generally high | Moderate to high | Greater reactivity often translates to higher isolated yields, though this is substrate-dependent.[3][4] |
| Potential Side Reactions | Homocoupling of boronic acid | Debromination at higher temperatures | The specific side reactions are influenced by the choice of catalyst and conditions.[4] |
Application in Key Cross-Coupling Reactions: A Data-Driven Analysis
The superior reactivity of iodo-nicotinic acid is a consistent trend observed across the most common and powerful cross-coupling reactions used in drug discovery.
Suzuki-Miyaura Coupling
This reaction is a workhorse for forming C-C bonds between an aryl halide and a boronic acid. The higher reactivity of iodo-nicotinic acid derivatives is evident in generally higher yields under milder conditions.[3]
Comparative Data: Suzuki-Miyaura Coupling
| Aryl Halide Substrate (Analogous Systems) | Coupling Partner | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 6-Chloro-7-iodo -7-deazapurine | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 100 | 12 | 70-95 |
| 6-Chloro-7-bromo -7-deazapurine | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 110 | 18 | 60-85 |
Data is representative of trends observed in analogous heterocyclic systems and serves for comparative illustration.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the iodo- or bromo-nicotinic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).[4][10]
-
Solvent Addition: Add a suitable degassed solvent system (e.g., 1,4-dioxane/water, DMF/water).[4]
-
Reaction: Heat the mixture to the appropriate temperature (e.g., 80°C for iodo-derivatives, 100°C for bromo-derivatives) and stir vigorously.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, perform a standard aqueous work-up, extract with an organic solvent, dry, and concentrate.
-
Purification: Purify the crude product via flash column chromatography or recrystallization.[10]
Sonogashira Coupling
The Sonogashira reaction is a powerful method for creating C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[1][11] The enhanced reactivity of iodo-substrates is particularly advantageous here, often allowing the reaction to proceed at room temperature.[3]
Comparative Data: Sonogashira Coupling
| Aryl Halide Substrate (Analogous Systems) | Coupling Partner | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 7-Iodo -7-deazaadenosine derivative | Terminal alkyne | Pd(PPh₃)₄ / CuI / Et₃N | RT | 4 | 75-90 |
| 7-Bromo -7-deazaadenosine derivative | Terminal alkyne | Pd(dppf)Cl₂ / CuI / DIPA | 80 | 12 | 65-80 |
Data is representative of trends observed in analogous heterocyclic systems and serves for comparative illustration.[3]
Experimental Protocol: Sonogashira Coupling
-
Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the iodo- or bromo-nicotinate ester (1.0 mmol) in a suitable solvent like DMF or THF (5 mL).[1] Note: Esters are often used to avoid complications with the free carboxylic acid.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), the copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and an amine base (e.g., triethylamine, 2-3 equivalents).[1]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equivalents) to the stirring mixture.
-
Reaction: Stir the reaction at the appropriate temperature (room temperature to 80°C) for 2 to 12 hours, monitoring by TLC.[1]
-
Work-up & Purification: Follow a standard work-up procedure involving filtration, extraction, and purification by column chromatography.[10]
Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction couples an aryl halide with a primary or secondary amine.[12][13] The choice of a highly active catalyst system, particularly the phosphine ligand, is critical.[1] As with other couplings, iodo-nicotinic acids react more readily, often requiring less forcing conditions than their bromo counterparts.
Comparative Data: Buchwald-Hartwig Amination
| Aryl Halide Substrate (Analogous Systems) | Amine Partner | Catalyst / Ligand | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodo benzamide | Morpholine | Pd₂(dba)₃ / XPhos | 80 | 6 | ~95 |
| 4-Bromo benzamide | Morpholine | Pd₂(dba)₃ / XPhos | 100 | 12 | ~90 |
Data is representative of trends observed in analogous benzamide systems and serves for comparative illustration.[14]
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the halo-nicotinic acid derivative, a palladium pre-catalyst (e.g., Pd₂(dba)₃), a bulky, electron-rich phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).[15]
-
Solvent and Amine Addition: Add a degassed anhydrous solvent (e.g., Toluene) followed by the amine coupling partner.
-
Reaction: Heat the mixture with stirring, typically between 80-110°C, and monitor its progress.
-
Work-up & Purification: After completion, cool the reaction, filter through a pad of Celite to remove palladium residues, and purify the filtrate using standard extraction and chromatography techniques.
Strategic Considerations for the Synthetic Chemist
-
When to Choose Iodo-Nicotinic Acid: Prioritize iodo-derivatives for late-stage functionalization of complex molecules where preserving sensitive functional groups is critical. They are the superior choice when maximizing yield, minimizing reaction times, and ensuring reaction completion under the mildest possible conditions are the primary goals.
-
The Case for Bromo-Nicotinic Acid: Bromo-derivatives remain a highly valuable and practical option. Their greater stability, lower cost, and wider commercial availability make them an excellent choice for routine synthesis, route scouting, and large-scale applications where more forcing conditions are acceptable and the cost of raw materials is a significant factor.[2][16]
-
Addressing Challenges: The pyridine nitrogen and carboxylic acid moiety can coordinate to the palladium catalyst, potentially inhibiting activity.[17][18] In such cases, using a nicotinic ester instead of the free acid is a common and effective strategy. For bromo-substrates requiring higher temperatures, be mindful of potential side reactions like hydrodehalogenation (debromination) and optimize conditions to minimize them.[4][10]
Conclusion
The experimental and mechanistic evidence is unequivocal: iodo-nicotinic acid offers significant advantages in palladium-catalyzed cross-coupling reactions. Its inherent reactivity, stemming from the weaker carbon-iodine bond, allows for milder conditions, shorter reaction times, and often higher yields compared to its bromo- counterpart.
The decision between iodo- and bromo-nicotinic acid is ultimately a strategic trade-off between reactivity and practicality. For syntheses demanding the highest efficiency and gentlest conditions, iodo-nicotinic acid is the superior reagent. However, bromo-nicotinic acid remains a robust and cost-effective workhorse for a wide range of applications. By understanding the fundamental principles outlined in this guide, researchers can select the optimal building block to accelerate their discovery programs and achieve their synthetic goals with greater precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. homework.study.com [homework.study.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Characterization of Novel Bioactive Compounds from 2-Amino-5-iodonicotinic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Aminonicotinic Acid Scaffold
In the landscape of medicinal chemistry, the selection of a core scaffold is a decision of paramount strategic importance. The 2-aminonicotinic acid framework represents a "privileged structure," one that is repeatedly found in a variety of biologically active compounds. Its inherent features—a pyridine ring for aromatic interactions, a carboxylic acid group for derivatization or salt formation, and an amino group for hydrogen bonding and further reactions—provide a versatile platform for generating diverse chemical libraries. The addition of an iodine atom at the 5-position further enhances its utility, opening avenues for cross-coupling reactions to introduce additional complexity and modulate biological activity.
This guide provides a comparative analysis of different classes of novel compounds synthesized from 2-amino-5-iodonicotinic acid derivatives. We will delve into the rationale behind the synthetic strategies, provide detailed characterization protocols, and present a side-by-side comparison of their biological performance, supported by experimental data. Our focus is not merely on the "what" but the "why"—elucidating the causal relationships between chemical structure, synthetic pathway, and biological function.
Part 1: Synthesis and Characterization of Nicotinic Acid Acylhydrazones and 1,3,4-Oxadiazolines
Expertise & Rationale: Our initial exploration focuses on the synthesis of acylhydrazones and their subsequent cyclization to 1,3,4-oxadiazolines. This choice is informed by established literature highlighting the broad-spectrum biological activities of these heterocyclic motifs, including antibacterial, antifungal, and anticancer properties.[1] The synthetic route is efficient, typically involving a two-step process with high yields, making it an attractive pathway for library generation.[1]
Experimental Workflow: From Hydrazide to Heterocycle
The synthesis begins with the conversion of the parent acid to nicotinic acid hydrazide, which then serves as the key building block. This hydrazide undergoes a condensation reaction with various aldehydes to form a series of acylhydrazones. These intermediates can then be cyclized in the presence of an agent like acetic anhydride to yield the target 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives.
Caption: Synthetic workflow for acylhydrazones and 1,3,4-oxadiazolines.
Protocol 1: General Synthesis of Acylhydrazones (Compounds 2-13)
This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis showing the formation of the characteristic hydrazone linkage.
-
Reactant Preparation: Dissolve nicotinic acid hydrazide (1 mmol) in an appropriate solvent such as ethanol.
-
Condensation: Add the selected aldehyde (1 mmol) to the solution. A catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
-
Reaction: Reflux the mixture for a period ranging from 2 to 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.
-
Purification: Wash the crude product with cold ethanol and recrystallize if necessary to obtain the pure acylhydrazone. Yields for these reactions are typically high, ranging from 63–96%.[1]
Protocol 2: General Synthesis of 3-acetyl-1,3,4-oxadiazolines
Confirmation of this cyclization is achieved by observing the disappearance of the N-H proton and the appearance of an acetyl group signal in the ¹H NMR spectrum.
-
Reactant Preparation: Suspend the synthesized acylhydrazone (1 mmol) in acetic anhydride (5-10 mL).
-
Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction via TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration.
-
Purification: Wash the product thoroughly with water to remove excess acetic anhydride and dry. Recrystallization from a suitable solvent yields the pure 1,3,4-oxadiazoline derivative.
Comparative Spectroscopic Characterization
The structural confirmation of these novel compounds relies on a combination of spectroscopic methods. The key is to identify the characteristic signals that differentiate the product from the starting materials.
| Compound Class | Method | Characteristic Signals / Bands | Rationale |
| Acylhydrazones | ¹H NMR | Singlet for NH group (δ 11.73–12.91 ppm); Signal for =CH group (δ 8.23–9.11 ppm).[1] | Confirms the formation of the hydrazone C=N-NH linkage. |
| ¹³C NMR | Signal for C =N (δ 137.11–138.61 ppm); Signal for C =O (δ 161.18–185.41 ppm).[1] | Provides evidence for the carbon backbone of the hydrazone structure. | |
| FT-IR | N-H stretching band; C=O stretching band. | Vibrational data corroborates the presence of key functional groups. | |
| 1,3,4-Oxadiazolines | ¹H NMR | Disappearance of the NH singlet; Appearance of a singlet for the acetyl CH ₃ group. | Indicates successful cyclization and acetylation of the hydrazone nitrogen. |
| ¹³C NMR | Appearance of signals corresponding to the acetyl group carbons. | Confirms the incorporation of the acetyl moiety and formation of the heterocyclic ring. |
Part 2: Performance Comparison - A Head-to-Head on Antimicrobial Activity
A primary driver for synthesizing novel compounds is the search for superior biological activity. We evaluated the synthesized acylhydrazones and 1,3,4-oxadiazolines for their antimicrobial properties against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) were determined as key performance indicators.
Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Substituent | S. aureus | MRSA | B. subtilis | E. coli | B. bronchiseptica |
| Compound 5 | 2-Iodophenyl | 7.81 | 15.62 | 15.62 | >1000 | 62.5 |
| Compound 13 | 5-Nitrofuran | 15.62 | 7.81 | 1.95 | 500 | 31.25 |
| Compound 25 | 5-Nitrofuran (Oxadiazoline) | 7.81 | 15.62 | 7.81 | >1000 | >1000 |
| Ciprofloxacin | Reference Drug | 0.20 | 0.39 | 0.10 | 0.02 | 0.10 |
| Nitrofurantoin | Reference Drug | 31.25 | 31.25 | 15.62 | 15.62 | 15.62 |
| Data synthesized from the findings presented in the cited literature.[1] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data reveals compelling structure-activity relationships.
-
High Potency against Gram-Positive Bacteria: Acylhydrazone compounds 5 and 13 demonstrated very strong antibacterial effects against Gram-positive bacteria, with MIC values as low as 1.95 µg/mL.[1]
-
The 5-Nitrofuran Advantage: The presence of a 5-nitrofuran substituent in compound 13 was particularly effective, showing broad activity against both Gram-positive and some Gram-negative bacteria.[1] This moiety is a known pharmacophore in antimicrobial agents like nitrofurantoin.
-
Cyclization Impact: Cyclization of the active acylhydrazone 13 into the 1,3,4-oxadiazoline 25 retained high activity against Gram-positive strains but appeared to reduce its efficacy against the tested Gram-negative bacteria.[1]
-
Mechanism of Action: Molecular docking studies suggest these compounds may exert their effect by targeting bacterial enzymes. For instance, compound 5 was shown to occupy hydrophobic pockets in tyrosyl-tRNA synthetase, while compound 13 formed multiple hydrogen bonds with amino acid residues of E. coli Nitroreductase.[1]
References
A Researcher's Guide to In Vitro Evaluation of 2-Amino-5-iodonicotinic Acid Derivatives
This guide provides a comprehensive framework for the in vitro characterization of novel 2-amino-5-iodonicotinic acid derivatives. We will delve into the rationale behind experimental choices and provide detailed protocols for assessing their potential as therapeutic agents. Our focus will be on two key areas where analogous heterocyclic compounds have shown promise: oncology and antimicrobial applications.
Section 1: Evaluation of Anticancer Potential
The pyridine ring, a core component of the nicotinic acid scaffold, is a well-established pharmacophore in oncology. Therefore, a primary avenue of investigation for novel this compound derivatives is their potential as anticancer agents. Our in vitro testing cascade for this application is designed to first establish broad cytotoxic effects and then to elucidate potential mechanisms of action.
Primary Cytotoxicity Screening: The MTT Assay
The initial step in evaluating a new compound's anticancer potential is to determine its general cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay that provides a quantitative measure of cell viability.[1]
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference compound (e.g., 5-Fluorouracil). Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mechanistic Insight: PARP Inhibition Assay
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair.[2] Inhibiting PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Given that nicotinamide, a structural relative of our scaffold, is the physiological substrate for PARP, it is logical to investigate this compound derivatives for PARP inhibitory activity.
A variety of in vitro PARP assays are available, including colorimetric, chemiluminescent, and fluorescence polarization formats.[2][3][4] A common and straightforward method is a colorimetric assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[4]
Experimental Protocol: Colorimetric PARP Inhibition Assay
-
Plate Coating: Use a 96-well plate pre-coated with histones.
-
Reaction Setup: To each well, add the reaction mix containing PARP assay buffer, activated DNA, and the test compounds at various concentrations. As a positive control, a known PARP inhibitor like Olaparib should be used.
-
Enzyme Addition: Add recombinant PARP1 enzyme to each well to initiate the reaction and incubate at 37°C for 1 hour.
-
Biotinylated NAD+ Addition: Add biotinylated NAD+ to each well and incubate for another hour at 37°C.[4]
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP to each well and incubate. After another wash, add the HRP substrate (e.g., TMB) and incubate until color develops.
-
Measurement: Stop the reaction with a stop solution and read the absorbance at 450 nm. The signal intensity is inversely proportional to the PARP inhibitory activity.[4]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Comparison: Anticancer Activity
The following table presents a hypothetical comparison of two novel this compound derivatives against standard anticancer agents.
| Compound | Cell Line | Cytotoxicity IC50 (µM) | PARP1 Inhibition IC50 (nM) |
| Derivative 1 | MCF-7 | 15.2 | 50.8 |
| Derivative 2 | MCF-7 | 2.8 | 8.1 |
| 5-Fluorouracil | MCF-7 | 5.0 | > 10,000 |
| Olaparib | MCF-7 | 1.5 | 5.0 |
Visualizing the Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer evaluation.
Section 2: Evaluation of Antimicrobial Potential
Derivatives of 2-aminonicotinic acid and related heterocyclic structures have also been reported to possess antibacterial and antifungal properties.[5][6] Therefore, a comprehensive in vitro evaluation should include screening for antimicrobial activity. The standard method for this is the determination of the Minimum Inhibitory Concentration (MIC).
Antifungal and Antibacterial Susceptibility Testing: Broth Microdilution MIC Assay
The broth microdilution method is a widely used technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans for antifungal testing, Bacillus subtilis for antibacterial testing) in a suitable broth medium.[6]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds and reference drugs (e.g., Fluconazole for fungi, Ciprofloxacin for bacteria).
-
Inoculation: Add the standardized microorganism inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 24-48 hours for C. albicans).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Data Comparison: Antimicrobial Activity
Below is a hypothetical comparison of the antimicrobial activity of two this compound derivatives against standard antimicrobial agents.
| Compound | Candida albicans MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) |
| Derivative 3 | 4 | 16 |
| Derivative 4 | 32 | 8 |
| Fluconazole | 1 | > 64 |
| Ciprofloxacin | > 64 | 0.5 |
Conclusion
This guide outlines a logical and efficient workflow for the initial in vitro characterization of novel this compound derivatives. By employing a combination of broad screening assays and more targeted mechanistic studies, researchers can effectively identify promising lead compounds for further development. The direct comparison with established drugs within these assays is crucial for contextualizing the potency and potential of new chemical entities.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR and Mass Spectrometry of 2-Amino-5-iodonicotinic Acid and Its Synthetic Precursors
This guide provides an in-depth analysis of the characterization of 2-Amino-5-iodonicotinic acid, a key heterocyclic building block in medicinal chemistry and materials science. We will explore the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to unambiguously identify the target compound and differentiate it from potential synthetic impurities and isomeric byproducts. The methodologies and data presented herein are designed to establish a self-validating system for researchers, scientists, and drug development professionals, ensuring the highest standards of scientific integrity.
Introduction: The Synthetic Landscape and Analytical Challenges
This compound is a valuable intermediate, often derived from the direct iodination of 2-aminonicotinic acid. While seemingly straightforward, electrophilic substitution on the pyridine ring can be complex. The directing effects of the amino (-NH₂) and carboxylic acid (-COOH) groups, coupled with the ring's inherent electron-deficient nature, can lead to a mixture of products.
The primary analytical challenge lies in confirming the precise regiochemistry of iodination. Has the iodine atom been installed at the desired C5 position? Is the starting material fully consumed? Have alternative products, such as other iodinated isomers or di-iodinated species, been formed? Answering these questions requires robust analytical techniques that provide detailed structural information. This guide will demonstrate how NMR and MS, when used in concert, offer a definitive solution.
A common synthetic route starts with 2-aminonicotinic acid, which is then iodinated.[1] Potential byproducts in such a reaction include unreacted starting material and isomers where the iodine has substituted at a different position on the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Scaffold
NMR spectroscopy is unparalleled in its ability to probe the precise connectivity of atoms within a molecule. By analyzing the chemical shifts, coupling patterns, and integration of proton (¹H) and carbon (¹³C) signals, we can construct a detailed map of the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively solubilizes the polar analyte and its acidic (carboxylic) and amine protons are readily observable.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of at least 16 ppm.
-
Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.[2]
-
Acquire data over a spectral width of at least 220 ppm.
-
A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Workflow for NMR-Based Structural Verification
Caption: NMR experimental and analysis workflow.
¹H NMR: Interpreting the Aromatic Region
The proton NMR spectrum is the first and most direct indicator of successful C5 iodination. The key lies in the aromatic region (typically 7.0-9.0 ppm).
-
This compound (Target): The pyridine ring will exhibit two signals for the remaining protons at the C4 and C6 positions. These protons are meta to each other, resulting in a small coupling constant (J ≈ 2-3 Hz). They will appear as two distinct doublets (or narrow singlets if the coupling is not resolved). The C6 proton, being adjacent to the ring nitrogen, is expected to be further downfield.
-
2-Aminonicotinic Acid (Starting Material): This compound has three aromatic protons (at C4, C5, and C6), which will present a more complex set of coupled signals, typically a doublet of doublets and two other coupled multiplets.
-
Alternative Isomers: An isomer like 2-Amino-6-iodonicotinic acid would show two ortho-coupled protons (J ≈ 7-9 Hz) at C4 and C5, a clear distinguishing feature.
¹³C NMR: Confirming the Substitution Pattern
The proton-decoupled ¹³C NMR spectrum provides complementary evidence. While ¹³C spectra are not typically integrated in the same way as ¹H spectra, the chemical shifts are highly sensitive to the electronic environment.[2]
-
This compound (Target): Six signals are expected for the pyridine ring carbons plus one for the carboxyl carbon. The most telling signal is that of C5, the carbon directly bonded to iodine. Due to the "heavy atom effect," this carbon signal will be shifted significantly upfield (to a lower ppm value) compared to its chemical shift in the starting material.
-
2-Aminonicotinic Acid (Starting Material): Will show six distinct signals for the pyridine ring carbons, with the C5 signal appearing at a typical aromatic carbon chemical shift (e.g., ~120-140 ppm).
Comparative NMR Data Summary
| Compound | Aromatic ¹H Signals (DMSO-d₆) | Key ¹³C Signals (DMSO-d₆) |
| This compound (Target) | Two signals (H4, H6), appearing as meta-coupled doublets or singlets. | C5 signal shifted upfield (e.g., ~80-95 ppm) due to iodine. |
| 2-Aminonicotinic acid (Starting Material) | Three signals (H4, H5, H6) with complex coupling.[3] | Six aromatic signals in the typical range (e.g., ~110-160 ppm). |
| 2-Amino-6-iodonicotinic acid (Isomer) | Two signals (H4, H5) with large ortho coupling (J ≈ 7-9 Hz). | C6 signal shifted upfield. |
Note: Predicted chemical shifts are estimates. Actual values should be compared with reference spectra or predicted using specialized software. A spectrum for the closely related 2-Amino-5-iodobenzoic acid shows aromatic protons at 7.95, 7.47, and 6.63 ppm in DMSO-d₆.[4]
Mass Spectrometry: Confirming Identity and Elemental Composition
Mass spectrometry provides the definitive molecular weight and, through high-resolution instruments, the elemental formula of a compound. For a molecule like this compound, Electrospray Ionization (ESI) is the method of choice due to the compound's polarity.
Experimental Protocol: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography (Optional but Recommended): Use a reverse-phase C18 column to separate the target compound from impurities before it enters the mass spectrometer. This is crucial for analyzing reaction mixtures.
-
Mass Spectrometry:
-
Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ESI modes to maximize information. Amino acids and carboxylic acids often ionize well in both modes.[5][6]
-
Full Scan Analysis: Acquire a full scan mass spectrum to determine the m/z of the parent ion.
-
Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This provides an additional layer of structural confirmation.
-
Expected Mass Spectrum of this compound
-
Molecular Formula: C₆H₅IN₂O₂
-
Monoisotopic Mass: 263.9396 Da
-
Positive Ion Mode: Expect a strong signal for the protonated molecule, [M+H]⁺, at m/z 264.9469 .
-
Negative Ion Mode: Expect a strong signal for the deprotonated molecule, [M-H]⁻, at m/z 262.9323 .
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic M+2 peak will be observed, unlike in chlorinated or brominated compounds.[7]
Fragmentation Analysis (MS/MS): A Molecular Fingerprint
The fragmentation pattern in MS/MS provides a unique fingerprint for the molecule. In positive ion mode, fragmentation of the [M+H]⁺ ion of this compound is predicted to follow key pathways common to aromatic carboxylic acids and iodo-aromatics.[8][9][10]
-
Loss of CO₂ (Decarboxylation): A neutral loss of 44 Da is a hallmark of carboxylic acids, leading to a fragment ion at m/z 220.9 .
-
Loss of I• (Iodine Radical): Cleavage of the C-I bond, the weakest bond in the aromatic system, would result in the loss of an iodine radical (127 Da), producing a fragment at m/z 137.9 .[7][8]
-
Combined Losses: Sequential loss of CO₂ and then NH₃ could also be observed.
Predicted Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Comparative Mass Spectrometry Data
| Compound | Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Key Differentiator |
| This compound (Target) | C₆H₅IN₂O₂ | 263.9396 | 264.9469 | Target mass. |
| 2-Aminonicotinic acid (Starting Material) | C₆H₆N₂O₂ | 138.0429 | 139.0502 | Mass difference of 125.9 Da from target. |
| 2-Amino-3,5-diiodonicotinic acid (Byproduct) | C₆H₄I₂N₂O₂ | 389.8362 | 390.8435 | Mass is 125.9 Da higher than target. |
Conclusion: An Integrated and Trustworthy Approach
The structural verification of this compound is a clear example of how analytical techniques must serve as a self-validating system. Neither NMR nor MS alone can provide the complete picture with absolute certainty.
-
Mass Spectrometry confirms the correct molecular weight, verifying that a single iodine atom has been added and the starting material has been consumed.
-
NMR Spectroscopy provides the crucial evidence of where that iodine atom has been added, using the coupling patterns of aromatic protons and the characteristic chemical shift of the iodine-bearing carbon to confirm the C5 regiochemistry.
By integrating these two powerful techniques, researchers can proceed with confidence, knowing their starting material is pure and structurally correct. This rigorous analytical foundation is non-negotiable for the successful development of novel pharmaceuticals and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. 2-Aminonicotinic acid(5345-47-1) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Amino-5-iodobenzoic acid(5326-47-6) 1H NMR spectrum [chemicalbook.com]
- 5. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structural Elucidation of 2-Amino-5-iodonicotinic Acid Derivatives: Spotlight on X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of its function, reactivity, and potential as a therapeutic agent. In the realm of nicotinic acid derivatives, which are pivotal in various biological processes, 2-Amino-5-iodonicotinic acid and its analogues represent a class of compounds with significant interest. Their utility in medicinal chemistry often hinges on the exact arrangement of their constituent atoms. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of these derivatives, with a primary focus on the gold standard: single-crystal X-ray crystallography.
The Imperative of Structural Analysis in Drug Discovery
Nicotinic acid (a form of vitamin B3) and its derivatives are integral to cellular metabolism. The introduction of functional groups, such as an amino group and a halogen, can dramatically alter their biological activity, making them key pharmacophores in drug design.[1] The iodinated derivative, this compound, is a valuable synthetic intermediate for more complex molecules, including potential kinase inhibitors for cancer therapy. Understanding the precise spatial arrangement of the amino, iodo, and carboxylic acid groups on the pyridine ring is crucial for predicting and optimizing interactions with biological targets.
Single-Crystal X-ray Crystallography: The Definitive Approach
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for unambiguously determining the three-dimensional structure of crystalline materials at the atomic level.[2] It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process that demands both theoretical understanding and practical expertise.
Caption: A generalized workflow for single-crystal X-ray crystallography of small molecules.
Part 1: Synthesis and Purification
A robust and reproducible synthesis is the bedrock of any structural study. For this compound, a common route involves the direct iodination of 2-aminonicotinic acid.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 2-aminonicotinic acid in a suitable aqueous solvent.
-
Iodination: Gradually add iodine under controlled temperature and stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Oxidation: Introduce an oxidizing agent, such as hydrogen peroxide, to facilitate the electrophilic substitution of iodine onto the pyridine ring.
-
Work-up and Purification: After the reaction is complete, the crude product is isolated. Purification is typically achieved through recrystallization from a suitable solvent system to obtain a high-purity crystalline powder.
Causality Behind Choices: The choice of an aqueous solvent system is often preferred for its safety and environmental profile. The gradual addition of iodine and controlled temperature are crucial to prevent side reactions and ensure regioselectivity at the 5-position of the pyridine ring.
Part 2: Growing High-Quality Single Crystals
The success of SC-XRD is critically dependent on the quality of the single crystal. This is often the most challenging and empirical step in the process.
Experimental Protocol: Crystallization of this compound
-
Solvent Selection: The choice of solvent is paramount. A solvent in which the compound has moderate solubility is ideal. For amino acids and their derivatives, polar solvents or solvent mixtures are often employed. The pH of the solution can also significantly influence crystallization.
-
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion (Hanging or Sitting Drop): A small drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop induces crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.
-
Field-Proven Insight: For compounds like this compound, a mixture of a good solvent (e.g., ethanol, methanol) and a poorer solvent (e.g., water, hexane) can be effective. The slow diffusion of the poorer solvent into a solution of the compound often yields high-quality crystals.
Part 3: Data Collection and Structure Determination
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays in a diffractometer. The resulting diffraction pattern is a series of spots of varying intensity, which contains the information about the crystal structure.
Data Processing and Structure Solution:
Specialized software is used to process the diffraction data, determine the unit cell parameters and space group, and ultimately solve the crystal structure. Methods like "direct methods" or the "Patterson method" are employed to determine the initial phases of the diffracted X-rays, leading to an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to yield the final, highly accurate structure.
Example Crystallographic Data for a Close Analogue: 2-Amino-5-carboxypyridin-1-ium iodide monohydrate
To illustrate the type of data obtained from a successful SC-XRD experiment, the crystallographic data for the closely related compound, 2-amino-5-carboxypyridin-1-ium iodide monohydrate, is presented below.[2] This provides a reasonable expectation for the structural parameters of this compound.
| Parameter | Value |
| Chemical Formula | C₆H₉IN₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.3654(2) |
| b (Å) | 8.0312(2) |
| c (Å) | 12.7668(3) |
| β (°) | 107.825(1) |
| Volume (ų) | 914.16(4) |
| Z | 4 |
| R-factor (%) | 1.56 |
Data obtained from Zeng, Y., & Du, C. J. (2021). The crystal structure of 2-amino-5-carboxypyridin-1-ium iodide monohydrate, C6H9IN2O3. Zeitschrift für Kristallographie-New Crystal Structures, 236(3), 437-439.[2]
Comparative Analysis with Alternative Techniques
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing polycrystalline materials. Instead of a single crystal, a powdered sample containing a multitude of randomly oriented crystallites is used.
| Feature | Single-Crystal XRD | Powder XRD |
| Sample Requirement | Single, high-quality crystal (typically > 0.1 mm) | Microcrystalline powder |
| Information Obtained | Precise atomic coordinates, bond lengths, angles, absolute stereochemistry | Crystal system, unit cell parameters, phase purity, crystallinity |
| Primary Application | Ab initio structure determination | Phase identification, quality control, polymorphism studies |
| Resolution | Atomic resolution | Lower resolution due to peak overlap |
Expertise & Experience: PXRD is an excellent first step to confirm the crystallinity and phase purity of a synthesized batch of this compound before embarking on the more arduous task of growing single crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the connectivity and chemical environment of atoms.
Key Comparisons:
-
State of Matter: SC-XRD analyzes the solid state, while NMR typically analyzes the solution state. This can be advantageous as it provides insights into the molecule's conformation in a more biologically relevant environment.
-
Structural Information: While NMR can provide information on through-bond and through-space atomic proximities, allowing for the determination of the constitutional and configurational isomers, it does not directly provide the precise bond lengths and angles that SC-XRD does.
-
Complementarity: NMR is crucial for confirming the successful synthesis and purity of this compound. Techniques like ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) are used to assign all proton and carbon signals, confirming the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of molecules, thereby providing information about the molecular weight and elemental composition.
Utility in Conjunction with Crystallography:
-
Confirmation of Identity: High-resolution mass spectrometry (HRMS) can confirm the elemental formula of the synthesized this compound, which is a prerequisite for a meaningful crystallographic study.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can provide structural information by analyzing the fragmentation pattern of the molecule, which can be used to corroborate the structure determined by XRD.
Logical Relationships in Structural Elucidation
The interplay between these techniques is crucial for a comprehensive understanding of a molecule's structure.
Caption: Interconnectivity of analytical techniques for comprehensive structural elucidation.
Conclusion: An Integrated Approach for Authoritative Results
For the definitive structural characterization of this compound derivatives, single-crystal X-ray crystallography is unparalleled in the detail and accuracy it provides. However, a truly robust and trustworthy analysis relies on a synergistic approach. NMR and mass spectrometry are essential for confirming the molecular identity and purity of the synthesized compound, while powder XRD serves as a vital tool for assessing crystallinity and phase purity before and during the crystallization process.
By integrating the data from these complementary techniques, researchers and drug development professionals can have the highest level of confidence in their structural assignments, paving the way for informed and successful downstream applications.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-iodonicotinic Acid Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 2-amino-5-iodonicotinic acid analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from disparate studies to illuminate the structural determinants of biological activity. We will delve into the rationale behind experimental design, provide detailed methodologies for synthesis and evaluation, and present comparative data to guide future discovery efforts in this area.
Introduction: The Therapeutic Potential of the 2-Aminonicotinic Acid Scaffold
The 2-aminonicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Nitrogen-containing heterocyclic compounds, such as those based on a pyridine ring, are known to be highly biologically active and serve as crucial intermediates in the development of pharmaceuticals.[2] The dual functionality of the 2-amino and 3-carboxylic acid groups on the pyridine ring allows for diverse chemical modifications, making it a versatile template for creating complex and targeted molecules.[1]
The introduction of a halogen, specifically iodine, at the 5-position can significantly influence the physicochemical properties and biological activity of the parent molecule. The iodine atom can alter lipophilicity, electronic distribution, and steric profile, and can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. This guide will focus on elucidating the impact of modifications to the this compound core on biological activity, drawing insights from related chemical series to build a predictive SAR model.
Comparative Analysis of Biological Activity
While a systematic SAR study on a single biological target for a comprehensive library of this compound analogs is not extensively documented in publicly available literature, we can synthesize findings from studies on related 2-aminonicotinic acid and 2-aminopyridine derivatives to establish key SAR principles. The biological activities reported for this class of compounds are diverse, including antimicrobial and enzyme inhibitory effects.[3][4][5]
Key Structural Modifications and Their Impact
1. The 2-Amino Group: The 2-amino group is a critical determinant of activity. Its basicity and ability to act as a hydrogen bond donor are often essential for interaction with biological targets.
-
Unsubstituted Amine: The free amino group is often crucial for activity. For instance, in many enzyme inhibitors, this group can interact with key acidic residues in the active site.
-
Acylation and Alkylation: Modification of the 2-amino group, for example through acylation, can modulate activity. In some cases, this can lead to prodrugs that are hydrolyzed in vivo to release the active parent compound. In other instances, the acyl group itself can form additional interactions with the target, potentially increasing potency or altering selectivity.
2. The 5-Iodo Group: The iodine at the 5-position is a key feature of this analog series.
-
Halogen Substitution: The nature of the halogen at the 5-position can significantly impact activity. Iodine, being the largest and most polarizable of the common halogens, can form strong halogen bonds. Replacing iodine with bromine, chlorine, or fluorine would be expected to systematically alter the compound's properties and its interactions with a biological target.
-
Aryl and Heteroaryl Substitutions: Replacing the iodo group with aryl or heteroaryl moieties can introduce additional binding interactions, such as π-π stacking or hydrophobic interactions, which could enhance potency.
3. The Carboxylic Acid Group: The carboxylic acid at the 3-position is another key functional group that can be modified.
-
Esterification and Amidation: Conversion of the carboxylic acid to esters or amides can alter the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. These modifications can also influence the binding mode of the molecule. For example, an amide could introduce an additional hydrogen bond donor.
-
Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or other acidic heterocycles can improve metabolic stability and oral bioavailability while maintaining the key acidic interaction with the target.
Tabulated Comparison of Analog Activity
To illustrate these principles, the following table summarizes the hypothetical impact of various substitutions on a generic biological activity (e.g., enzyme inhibition), based on trends observed in related compound series.
| Analog ID | Core Structure | R1 (at 2-amino) | R2 (at 5-position) | R3 (at 3-carboxyl) | Relative Activity | Rationale for Activity Change |
| Parent | 2-aminonicotinic acid | -H | -I | -OH | Baseline | Reference compound. |
| Analog 1 | 2-aminonicotinic acid | -COCH3 | -I | -OH | Decreased | Acylation may disrupt a key hydrogen bond donation from the 2-amino group. |
| Analog 2 | 2-aminonicotinic acid | -H | -Br | -OH | Similar/Slightly Decreased | Bromine is smaller and less polarizable than iodine, potentially weakening halogen bonding. |
| Analog 3 | 2-aminonicotinic acid | -H | -Phenyl | -OH | Increased | The phenyl group may engage in additional hydrophobic or π-stacking interactions. |
| Analog 4 | 2-aminonicotinic acid | -H | -I | -OCH3 | Decreased | Esterification removes the acidic proton, which may be critical for target interaction. |
| Analog 5 | 2-aminonicotinic acid | -H | -I | -NH2 | Variable | The amide introduces a hydrogen bond donor but removes the acidic charge. Activity will be target-dependent. |
Experimental Protocols
To ensure the reproducibility and rigorous comparison of novel analogs, the following detailed experimental protocols are provided.
Synthesis of this compound Analogs
A general synthetic route to this compound and its derivatives can be adapted from known procedures for related compounds.[2][3]
Step 1: Iodination of 2-Aminonicotinic Acid
-
To a solution of 2-aminonicotinic acid (1.0 eq) in a suitable solvent such as glacial acetic acid, add N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound.
Step 2: Modification of the Carboxylic Acid (Example: Esterification)
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol).
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding ester.
Biological Evaluation: In Vitro Enzyme Inhibition Assay
The following is a general protocol for evaluating the inhibitory activity of the synthesized analogs against a model enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor compounds in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or DMSO for control wells).
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualization of SAR Principles and Workflows
To visually summarize the key concepts discussed, the following diagrams are provided.
Caption: Key modification sites on the this compound scaffold and their influence on biological activity.
Caption: A typical experimental workflow for the design, synthesis, and evaluation of novel analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While the direct SAR for this specific analog series is still emerging, by drawing parallels from related compounds, we can establish a foundational understanding of the key structural features that govern biological activity. The 2-amino group, the 5-iodo substituent, and the 3-carboxylic acid are all critical handles for modification that can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.
Future work should focus on synthesizing and evaluating a diverse library of this compound analogs against a specific, well-defined biological target. This will allow for the development of a more quantitative and predictive SAR model. Additionally, computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, could further elucidate the binding modes of these compounds and guide the design of next-generation analogs with improved therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Iminobiotin is an inhibitor of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Amino-5-iodonicotinic Acid
For Immediate Implementation by Laboratory Professionals: This document provides a detailed protocol for the safe and compliant disposal of 2-Amino-5-iodonicotinic acid, a halogenated pyridine derivative. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is structured to provide not just procedural steps but also the scientific rationale behind them, empowering researchers to make informed safety decisions.
Hazard Assessment and Risk Mitigation
This compound, while a valuable research chemical, presents a multi-faceted hazard profile that must be thoroughly understood before any handling or disposal. As a derivative of aminonicotinic acid, it is classified as an irritant, capable of causing significant skin, eye, and respiratory tract irritation[1]. The presence of iodine introduces considerations for halogenated waste streams, which are subject to specific environmental regulations.
Core Hazards:
-
Irritant: Causes irritation to the skin, eyes, and respiratory system[1].
-
Potential for Environmental Harm: As with many halogenated organic compounds, improper disposal can lead to environmental contamination. Iodinated compounds, in particular, should not be incinerated in standard facilities due to the potential for iodine vapor release[2].
-
Unknown Toxicological Profile: The toxicological properties of this compound have not been fully investigated[1]. Therefore, it should be handled with the same precautions as a known hazardous substance.
Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The following PPE is mandatory when handling this compound in any form.
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent contact with dust or splashes, which can cause serious eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and subsequent irritation[1]. |
| Body Protection | Laboratory coat. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To prevent inhalation of dust, which can cause respiratory irritation[1]. A respirator may be necessary for large spills. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste, with specific considerations for its acidic and halogenated nature. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste [3].
Disposal of Solid this compound Waste
This protocol applies to unused or expired solid compounds, as well as grossly contaminated disposable items (e.g., weigh boats, contaminated gloves).
Step 1: Segregation and Labeling
-
Carefully collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label must include:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Halogenated Organic Compound")
-
The accumulation start date.
-
Step 2: Containment
-
To prevent leaching into the environment, it is best practice to mix the solid waste with an absorbent, non-reactive material like cat litter or sand within the container[4]. This is particularly important for eventual landfill disposal.
Step 3: Arrange for Professional Disposal
-
Store the sealed and labeled container in a designated hazardous waste accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal[3].
Disposal of Aqueous Solutions Containing this compound
Aqueous waste streams containing this compound require neutralization of both the acidic and the iodinated components before being collected for disposal.
Step 1: Neutralization of Acidity
-
Work in a well-ventilated chemical fume hood.
-
Slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH), to the aqueous waste while stirring.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.
-
Be aware that the reaction of an acid with a bicarbonate will produce carbon dioxide gas; therefore, add the base slowly to avoid excessive foaming and potential splashing.
Step 2: Reduction of Iodine
-
After neutralizing the acid, the iodine should be reduced to the less hazardous iodide form.
-
Prepare a solution of sodium thiosulfate (Na₂S₂O₃).
-
Slowly add the sodium thiosulfate solution to the neutralized waste with stirring. The characteristic color of any free iodine will disappear as it is converted to colorless iodide.
Step 3: Collection and Labeling
-
Transfer the neutralized and treated aqueous solution into a dedicated hazardous waste container for halogenated organic waste.
-
Label the container clearly with:
-
"Hazardous Waste - Aqueous Halogenated Organic"
-
A list of the contents, including "Neutralized this compound solution" and "Sodium Thiosulfate."
-
The accumulation start date.
-
Step 4: Professional Disposal
-
Store the sealed container in the designated hazardous waste accumulation area and arrange for pickup by your EHS department or a licensed contractor.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
For small spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel and contact your institution's emergency response team.
-
Don Appropriate PPE: Wear the mandatory PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in the designated solid hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable laboratory detergent and water.
-
Dispose of Contaminated Materials: All materials used for cleanup (absorbent, wipes, etc.) must be disposed of as hazardous waste.
Visualizing the Disposal Workflow
To aid in decision-making, the following diagram outlines the logical flow for the proper disposal of this compound.
References
Operational Guide: Personal Protective Equipment and Safe Handling of 2-Amino-5-iodonicotinic Acid
This guide provides essential safety protocols and operational directives for the handling of 2-Amino-5-iodonicotinic acid (CAS No. 54400-30-5)[1][2]. As comprehensive toxicological data for this specific compound is not fully established, this protocol is grounded in a conservative approach, drawing from the hazard profiles of structurally similar chemicals, including halogenated aromatic amines and nicotinic acid derivatives. The primary objective is to minimize exposure through the rigorous application of engineering controls and personal protective equipment (PPE), adhering to the principle of As Low As Reasonably Achievable (ALARA).
Hazard Assessment and Risk Mitigation
This compound is a solid powder. Based on data from analogous compounds, it should be treated as a substance that is hazardous. The primary risks associated with handling this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[3]
-
Serious Eye Irritation: Poses a significant risk of serious irritation or damage to the eyes.[3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]
-
Hazardous Decomposition: Thermal decomposition can lead to the release of highly irritating and toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen iodide.[5][6]
Due to the limited specific data, occupational exposure limits (OELs) have not been established. Therefore, all handling procedures must be designed to prevent any direct contact or aerosol inhalation.[7][8]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for handling this compound.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Pre-handling (Transporting closed containers) | Safety glasses with side shields | Standard laboratory gloves (e.g., Nitrile) | Lab coat | Not required |
| Weighing & Transfer (Solid powder) | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile), consider double-gloving | Full-sleeved lab coat, disposable sleeve covers | Required: Use within a certified chemical fume hood or ventilated balance enclosure. If not possible, an N95-rated respirator is the minimum. |
| Working with Solutions (Dissolving, transferring liquids) | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Lab coat, chemical-resistant apron | Required: Use within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Neoprene over Nitrile) | Disposable chemical-resistant coveralls | Required: Air-purifying respirator (APR) with combination organic vapor/particulate cartridges. |
Causality Behind PPE Choices:
-
Eye Protection: Standard safety glasses are insufficient for protecting against fine powders or splashes.[9] Chemical splash goggles provide a seal around the eyes, which is critical when handling powders or solutions that can splash.[9][10] A face shield is added during liquid transfers to protect the entire face.[10]
-
Hand Protection: Nitrile gloves offer good protection against incidental contact with a wide range of chemicals. However, for prolonged contact or immersion, consult the glove manufacturer's compatibility data. Double-gloving minimizes the risk of exposure from a single glove failure.
-
Body Protection: A lab coat is the minimum barrier.[9] A chemical-resistant apron or disposable coveralls are necessary for larger-scale work or during spill cleanup to prevent the saturation of personal clothing.[11][12] Contaminated clothing must be removed immediately and decontaminated before reuse.[3][13]
-
Respiratory Protection: The primary method for controlling inhalation risk is through engineering controls like a chemical fume hood.[3][5] A respirator is a secondary line of defense for when these controls are insufficient or during a significant aerosol-generating event like a spill.[13]
Procedural Workflow for Safe Handling
Following a systematic workflow is critical to ensuring safety from preparation through disposal. This process isolates the chemical, protects the researcher, and prevents contamination of the laboratory environment.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Methodology
-
Preparation & Pre-Handling Checks:
-
Verify that the chemical fume hood has been certified within the last year.
-
Confirm the unobstructed location and functionality of the nearest safety shower and eyewash station.
-
Gather all necessary PPE as identified in the risk assessment (Section 2). Inspect all PPE for damage (e.g., cracks, holes) before use.
-
Prepare the work surface by covering it with absorbent, disposable bench paper.
-
-
Donning PPE:
-
Put on the lab coat or disposable coveralls, ensuring full coverage.
-
Don the first pair of nitrile gloves.
-
Put on chemical splash goggles. If a splash hazard exists, add a face shield over the goggles.
-
Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Chemical Handling:
-
Perform all manipulations of this compound, especially weighing of the solid, inside a chemical fume hood.
-
When weighing, use a spatula to gently transfer the powder. Avoid pouring, which can generate dust.
-
Keep the container sealed whenever not in active use.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling & Decontamination:
-
Once the procedure is complete, securely seal all containers of the chemical.
-
Decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
All materials that came into contact with the chemical (e.g., weigh boats, contaminated bench paper, gloves) are considered hazardous waste.
-
-
Doffing PPE & Personal Hygiene:
-
With both pairs of gloves still on, clean the exterior of the outer gloves.
-
Remove the outer pair of gloves, turning them inside out.
-
Remove the face shield and goggles.
-
Remove the lab coat or coveralls, rolling it away from the body to contain any surface contamination.
-
Remove the inner pair of gloves.
-
Immediately wash hands and forearms thoroughly with soap and water.
-
Spill Management and Waste Disposal
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Control: Prevent the spread of dust or liquid by covering the spill with an absorbent material. Do not use air hoses to clean up spills.[13]
-
PPE: Don the appropriate spill cleanup PPE as outlined in Section 2.
-
Cleanup: For a solid spill, carefully sweep or vacuum the material into a designated hazardous waste container.[5][13] For a liquid spill, use an inert absorbent material, then collect it for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal:
-
All this compound waste, including contaminated materials, must be disposed of as hazardous chemical waste.[5]
-
Do not empty this chemical into drains or municipal trash.[3][5]
-
All waste must be collected in clearly labeled, sealed containers.
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[5]
References
- 1. This compound | 54400-30-5 [sigmaaldrich.com]
- 2. This compound 54400-30-5 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ecetoc.org [ecetoc.org]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
